molecular formula C18H20O4 B584964 Depropylamino Hydroxy Propafenone-d5 CAS No. 1346598-59-1

Depropylamino Hydroxy Propafenone-d5

カタログ番号: B584964
CAS番号: 1346598-59-1
分子量: 305.4 g/mol
InChIキー: KRSTZDUMPGTWJG-YZYYPZMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Depropylamino Hydroxy Propafenone-d5, also known as this compound, is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2/i12D2,13D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSTZDUMPGTWJG-YZYYPZMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747510
Record name 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-59-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346598-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Depropylamino Hydroxy Propafenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depropylamino Hydroxy Propafenone-d5 is a stable, isotopically labeled form of a potential metabolite of Propafenone (B51707), a widely used Class IC antiarrhythmic drug. This document serves as a comprehensive technical guide, consolidating available information on its chemical properties, metabolic context, and its crucial role as an internal standard in pharmacokinetic and bioanalytical studies. While specific experimental data for this particular deuterated metabolite is not extensively available in the public domain, this guide provides a robust framework based on the known metabolism of Propafenone and established principles of utilizing stable isotope-labeled internal standards in mass spectrometry-based quantification.

Introduction

Propafenone is a cornerstone in the management of cardiac arrhythmias. Its clinical efficacy is influenced by its complex metabolism, which leads to the formation of several active and inactive metabolites. Understanding the metabolic fate of Propafenone is critical for optimizing its therapeutic use and minimizing adverse effects. Stable isotope-labeled analogues of drugs and their metabolites, such as this compound, are indispensable tools for researchers in drug metabolism and pharmacokinetics (DMPK) studies. They serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise and accurate quantification of their non-labeled counterparts in biological matrices.

Chemical and Physical Properties

This compound is a deuterated derivative of a hydroxylated N-despropyl metabolite of Propafenone. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, typically on the propyl group, to increase its mass without significantly altering its chemical behavior.

PropertyValueSource
Chemical Name 1-[2-[2,3-Dihydroxy(propoxy-d5)]phenyl]-3-phenyl-1-propanone[1][2]
CAS Number 1346598-59-1[1][2]
Molecular Formula C₁₈H₁₅D₅O₄[1][2]
Molecular Weight 305.38 g/mol [1][2]
Appearance Pale Yellow Oil[1]
Solubility Chloroform[1]

Metabolic Pathway of Propafenone

Propafenone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are 5-hydroxylation and N-dealkylation.

  • 5-Hydroxylation: This pathway is catalyzed predominantly by the polymorphic enzyme CYP2D6, leading to the formation of the active metabolite, 5-hydroxypropafenone (B19502).

  • N-Dealkylation: This process, catalyzed by CYP3A4 and CYP1A2, results in the formation of N-despropylpropafenone.[3]

Further metabolism can involve hydroxylation of the N-despropyl metabolite, which would lead to the formation of Depropylamino Hydroxy Propafenone. The deuterated version, this compound, is the isotopically labeled analogue of this potential metabolite.

G Propafenone Propafenone N_Despropylpropafenone N-Despropylpropafenone Propafenone->N_Despropylpropafenone CYP3A4, CYP1A2 (N-Dealkylation) Five_Hydroxypropafenone 5-Hydroxypropafenone Propafenone->Five_Hydroxypropafenone CYP2D6 (5-Hydroxylation) Depropylamino_Hydroxy_Propafenone Depropylamino Hydroxy Propafenone N_Despropylpropafenone->Depropylamino_Hydroxy_Propafenone Hydroxylation

Caption: Metabolic pathway of Propafenone leading to the formation of Depropylamino Hydroxy Propafenone.

Synthesis of Deuterated Metabolites

While a specific, detailed synthesis protocol for this compound is not publicly available, the general approaches for synthesizing deuterated metabolites involve either biotransformation or chemical synthesis.[4]

  • Biotransformation: This method utilizes microorganisms or enzymes that can perform the necessary metabolic reactions (in this case, N-dealkylation and hydroxylation) on a deuterated Propafenone precursor (Propafenone-d5).[4]

  • Chemical Synthesis: A multi-step chemical synthesis can be designed to introduce the deuterium label, the hydroxyl group, and remove the N-propyl group from a suitable starting material.

G cluster_0 Biotransformation Approach cluster_1 Chemical Synthesis Approach Propafenone_d5 Propafenone-d5 Microorganism_Enzyme Microorganism or Enzyme (e.g., CYP mimics) Propafenone_d5->Microorganism_Enzyme Metabolite_d5 Depropylamino Hydroxy Propafenone-d5 Microorganism_Enzyme->Metabolite_d5 N-dealkylation & Hydroxylation Starting_Material Suitable Starting Material Deuteration Deuteration Step Starting_Material->Deuteration Functional_Group_Manipulation Functional Group Manipulation (Hydroxylation, N-Depropylation) Deuteration->Functional_Group_Manipulation Final_Product Depropylamino Hydroxy Propafenone-d5 Functional_Group_Manipulation->Final_Product

Caption: General synthetic approaches for deuterated metabolites.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) in LC-MS/MS methods for the quantification of the corresponding non-deuterated metabolite in biological samples such as plasma and urine.

Experimental Protocol: Quantification of Propafenone Metabolites using LC-MS/MS

While a specific protocol using this compound is not available, the following is a generalized protocol based on published methods for the analysis of Propafenone and its other metabolites.[5][6][7]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an appropriate amount of internal standard solution (this compound in a suitable solvent like methanol).
  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM).

3. MRM Transitions (Hypothetical):

  • Analyte (Depropylamino Hydroxy Propafenone): The precursor ion would be the [M+H]⁺ ion. The product ion would be a characteristic fragment.
  • Internal Standard (this compound): The precursor ion would be the [M+H]⁺ ion (mass shifted by +5 Da). The product ion would be the same characteristic fragment as the analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Depropylamino Hydroxy Propafenone[M+H]⁺Fragment
This compound[M+5+H]⁺Fragment

Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by direct infusion of the analytical standards into the mass spectrometer.

G Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Depropylamino Hydroxy Propafenone-d5) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Caption: General workflow for sample preparation in bioanalytical methods.

Pharmacological Activity

The pharmacological activity of the N-despropylated and hydroxylated metabolite of Propafenone is not well-characterized in publicly available literature. The primary focus of pharmacological studies has been on the parent drug and its major active metabolite, 5-hydroxypropafenone.[8][9][10] 5-hydroxypropafenone is known to have antiarrhythmic effects, though with some differences in its electrophysiological profile compared to Propafenone.[8][10] Further research is needed to elucidate the specific biological effects, if any, of the depropylamino hydroxy metabolite.

Conclusion

This compound is a valuable, albeit not extensively documented, tool for advanced research in the field of drug metabolism and pharmacokinetics. Its primary utility lies in its role as an internal standard for the accurate quantification of the corresponding non-deuterated metabolite of Propafenone. This technical guide provides a foundational understanding of its properties, metabolic context, and application. As research into the finer aspects of Propafenone's metabolic profile continues, the importance of such stable isotope-labeled standards will undoubtedly grow. Researchers are encouraged to obtain specific analytical data and optimize experimental protocols based on their in-house instrumentation and study requirements.

References

Depropylamino Hydroxy Propafenone-d5 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Depropylamino Hydroxy Propafenone-d5

This guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Chemical Properties

This compound is a deuterated analog of a metabolite of Propafenone (B51707), a Class 1C antiarrhythmic agent. The introduction of deuterium (B1214612) isotopes provides a valuable tool for metabolic research, particularly in studies utilizing mass spectrometry. Below is a summary of its key chemical identifiers and properties.

PropertyValueCitation(s)
IUPAC Name 1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one[1]
CAS Number 1346598-59-1[2][3][4]
Molecular Formula C₁₈H₁₅D₅O₄[2][3][4]
Molecular Weight 305.38 g/mol [2][3][4]
Appearance Pale Yellow Oil[2][4]
Solubility Chloroform[2]
Storage Temperature -20°C[2]
Shipping Temperature Blue Ice[2]

Metabolic Pathway of Propafenone

This compound is a labeled metabolite of Propafenone. Propafenone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 system. The two main metabolic pathways are hydroxylation and N-dealkylation, leading to the formation of active metabolites.[3][4] There are two major genetically determined patterns of propafenone metabolism, leading to extensive and poor metabolizer phenotypes.[5]

Propafenone Metabolic Pathway Metabolic Pathway of Propafenone Propafenone Propafenone Metabolite1 5-Hydroxypropafenone (B19502) (Active Metabolite) Propafenone->Metabolite1 CYP2D6 (Hydroxylation) Metabolite2 N-Depropylpropafenone (Norpropafenone) (Active Metabolite) Propafenone->Metabolite2 CYP3A4 & CYP1A2 (N-dealkylation) Depropylamino_Hydroxy_Propafenone Depropylamino Hydroxy Propafenone Metabolite2->Depropylamino_Hydroxy_Propafenone Further Metabolism (Hydroxylation)

Metabolic conversion of Propafenone.

Mechanism of Action of Propafenone

Propafenone is a Class 1C antiarrhythmic drug that exerts its effects primarily by blocking sodium channels in the cardiac muscle cells.[6] This action reduces the influx of sodium ions, thereby slowing the rate of depolarization of the cardiac action potential.[7] Additionally, propafenone exhibits weak beta-adrenergic blocking activity.[7]

Propafenone Mechanism of Action Mechanism of Action of Propafenone Propafenone Propafenone SodiumChannel Voltage-gated Sodium Channels Propafenone->SodiumChannel Blocks BetaReceptor Beta-adrenergic Receptors Propafenone->BetaReceptor Blocks ActionPotential Decreased rate of cardiac action potential depolarization SodiumChannel->ActionPotential Leads to HeartRate Decreased Heart Rate BetaReceptor->HeartRate Leads to AntiarrhythmicEffect Antiarrhythmic Effect ActionPotential->AntiarrhythmicEffect HeartRate->AntiarrhythmicEffect

Signaling pathway for Propafenone's antiarrhythmic effects.

Experimental Protocols

Synthesis Workflow

The synthesis of Depropylamino Hydroxy Propafenone would likely follow a multi-step process analogous to the synthesis of propafenone, with the introduction of the deuterated side chain at an appropriate step. A plausible synthetic route is outlined below.

Synthesis Workflow Proposed Synthesis Workflow for Depropylamino Hydroxy Propafenone start Starting Materials (e.g., 2-hydroxyacetophenone) step1 Reaction with deuterated epichlorohydrin start->step1 intermediate1 Epoxypropoxy-d5 acetophenone step1->intermediate1 step2 Ring opening with propylamine intermediate1->step2 intermediate2 Propafenone analog-d5 step2->intermediate2 step3 Further functional group manipulation (if necessary) intermediate2->step3 final_product Depropylamino Hydroxy Propafenone-d5 step3->final_product purification Purification (e.g., Chromatography) final_product->purification

A potential synthetic route.
Analytical Methodology

The analysis of this compound, particularly in biological matrices, would typically involve liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).

Sample Preparation: A common method for extracting propafenone and its metabolites from plasma or serum is protein precipitation followed by solid-phase extraction (SPE).

  • Protein Precipitation: To a 500 µL plasma sample, add a precipitating agent such as acetonitrile (B52724) or methanol.

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge (e.g., C18).

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analyte of interest with a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis: A sensitive and specific LC-MS/MS method can be developed for the quantification of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

    • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for this compound. The deuterated nature of the compound would result in a distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, allowing for its use as an internal standard.[8]

References

Technical Guide: Depropylamino Hydroxy Propafenone-d5 (CAS: 1346598-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depropylamino Hydroxy Propafenone-d5 is a stable isotope-labeled internal standard of a putative secondary metabolite of Propafenone (B51707). Propafenone is a Class 1C antiarrhythmic agent used in the management of atrial and ventricular arrhythmias.[1] Understanding the metabolic fate of Propafenone and quantifying its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. This document provides an in-depth technical overview of this compound, including the metabolic pathways of its parent compound, its physicochemical properties, and detailed analytical methodologies for its quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1346598-59-1
Chemical Formula C₁₈H₁₅D₅O₄
Molecular Weight 305.38 g/mol
Appearance Pale Yellow Oil
Application Labeled metabolite of Propafenone for use as an internal standard in analytical methods.

Metabolic Pathway of Propafenone

Propafenone undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are 5-hydroxylation and N-dealkylation, leading to the formation of two primary active metabolites: 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDPP).[2][3]

  • 5-Hydroxylation: This pathway is predominantly mediated by the polymorphic enzyme CYP2D6, resulting in the formation of 5-hydroxypropafenone.

  • N-Dealkylation: This pathway is mediated by both CYP3A4 and CYP1A2, leading to the formation of N-depropylpropafenone.[4][5]

Depropylamino Hydroxy Propafenone is considered a secondary metabolite, likely formed through the further hydroxylation of N-depropylpropafenone. The exact position of the hydroxyl group on the N-depropylpropafenone molecule is not definitively established in the literature but is hypothesized to occur on one of the aromatic rings.

Below is a diagram illustrating the proposed metabolic pathway of Propafenone.

Propafenone Metabolism Propafenone Propafenone Metabolite1 5-Hydroxypropafenone (5-OHP) Propafenone->Metabolite1 CYP2D6 (5-Hydroxylation) Metabolite2 N-Depropylpropafenone (NDPP) Propafenone->Metabolite2 CYP3A4, CYP1A2 (N-Dealkylation) Metabolite3 Depropylamino Hydroxy Propafenone (Hypothesized) Metabolite2->Metabolite3 CYP-mediated (Hydroxylation)

Propafenone Metabolic Pathway

Pharmacokinetics of Propafenone and its Primary Metabolites

The pharmacokinetic properties of Propafenone and its major metabolites exhibit significant inter-individual variability, largely due to the genetic polymorphism of the CYP2D6 enzyme.[2] The following table summarizes key pharmacokinetic parameters.

ParameterPropafenone5-Hydroxypropafenone (5-OHP)N-Depropylpropafenone (NDPP)
Half-life (t½) 2-10 hours (Extensive Metabolizers)[3]VariableAccumulates with chronic dosing[6]
10-32 hours (Poor Metabolizers)[3]
Cmax (after 425 mg single dose) 210.9 ± 141.9 ng/mL[7]129.6 ± 65.4 ng/mL[7]-
Tmax (after 425 mg single dose) 6 ± 1 hours[7]7 ± 2 hours[7]-
AUC₀₋₃₆ (after 425 mg single dose) 1610 ± 1309 ng·h/mL[7]1446 ± 754 ng·h/mL[7]-
Steady-State Concentration (300 mg twice daily) 1010 ± 411 ng/mL[6]174 ± 113 ng/mL[6]179 ± 93 ng/mL[6]
Protein Binding 97%--

Experimental Protocols

The quantification of Propafenone and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation from plasma is protein precipitation.

  • Aliquoting: To a 200 µL aliquot of human plasma, add a known concentration of the internal standard solution (this compound).

  • Precipitation: Add 800 µL of methanol (B129727) (a 4-fold excess) to the plasma sample to precipitate the proteins.[7]

  • Vortexing: Vortex the sample for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of Propafenone and its metabolites.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Hedera ODS-2 C18 (or equivalent)
Mobile Phase Methanol and 5 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% formic acid (pH 3.2) (68:32, v/v)[7]
Flow Rate 0.4 mL/min[7]
Injection Volume 10 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Propafenone: m/z 342.2 → 116.1[8]
5-Hydroxypropafenone: m/z 358.2 → 116.1[8]
N-Depropylpropafenone: m/z 300.2 → 74.1[8]
This compound (IS): Specific transition to be determined based on the exact structure and fragmentation pattern.

The workflow for a typical bioanalytical study is depicted in the diagram below.

Analytical Workflow cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard (this compound) Plasma->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Injection into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Bioanalytical Workflow for Propafenone Metabolites

Conclusion

This compound serves as an essential tool for the accurate quantification of Propafenone's metabolites in complex biological matrices. A thorough understanding of Propafenone's metabolic pathways, coupled with robust and validated analytical methods, is paramount for advancing research and development in the field of antiarrhythmic therapies. This guide provides a comprehensive overview of the current knowledge and methodologies pertinent to the study of this compound and its parent drug.

References

Propafenone Metabolism and Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class IC anti-arrhythmic agent utilized for the management of supraventricular and ventricular arrhythmias.[1] Its therapeutic and toxic effects are significantly influenced by its complex metabolism, which is characterized by substantial interindividual variability. This guide provides a detailed technical overview of the core aspects of propafenone metabolism, its primary metabolites, the enzymatic pathways involved, and the pharmacogenomic factors that contribute to its variable pharmacokinetic profile.

Metabolic Pathways

Propafenone undergoes extensive hepatic metabolism primarily through two major pathways: 5-hydroxylation and N-dealkylation.[2][3] Phase II conjugation reactions, including glucuronidation and sulfation, also contribute to the elimination of its metabolites.

Phase I Metabolism

The initial metabolic transformation of propafenone is governed by the cytochrome P450 (CYP) superfamily of enzymes.

  • 5-Hydroxylation: This is the principal metabolic route in the majority of individuals. The reaction is catalyzed almost exclusively by the polymorphic enzyme CYP2D6 , leading to the formation of the active metabolite, 5-hydroxypropafenone (B19502) (5-OHP) .[4][5] The genetic polymorphism of the CYP2D6 gene is a major determinant of propafenone's plasma concentration and clinical effect.[6]

  • N-Dealkylation: This pathway results in the formation of another active metabolite, norpropafenone (N-depropylpropafenone) . This reaction is mediated by both CYP3A4 and CYP1A2 .[4][7]

The interplay between these pathways is crucial, particularly in individuals with genetic variations in CYP2D6.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propafenone Propafenone 5-Hydroxypropafenone (5-OHP) 5-Hydroxypropafenone (5-OHP) Propafenone->5-Hydroxypropafenone (5-OHP) CYP2D6 Norpropafenone (N-DPF) Norpropafenone (N-DPF) Propafenone->Norpropafenone (N-DPF) CYP3A4, CYP1A2 Phase II Metabolites (Glucuronides, Sulfates) Phase II Metabolites (Glucuronides, Sulfates) 5-Hydroxypropafenone (5-OHP)->Phase II Metabolites (Glucuronides, Sulfates) UGTs, SULTs Norpropafenone (N-DPF)->Phase II Metabolites (Glucuronides, Sulfates) UGTs, SULTs

Propafenone Metabolic Pathway.

Major Metabolites

Propafenone's primary metabolites, 5-hydroxypropafenone and norpropafenone, are pharmacologically active and contribute to the drug's overall clinical profile.

  • 5-Hydroxypropafenone (5-OHP): This metabolite exhibits antiarrhythmic activity comparable to the parent drug.[8] Its formation is highly dependent on CYP2D6 activity.

  • Norpropafenone (N-depropylpropafenone): While also possessing antiarrhythmic properties, norpropafenone is generally present in lower concentrations than 5-OHP in extensive metabolizers.[8]

Pharmacogenomics of Propafenone Metabolism

The genetic polymorphism of the CYP2D6 gene is the most significant factor influencing propafenone metabolism and is responsible for the wide interindividual variability in its pharmacokinetics.[9] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

  • Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles. They metabolize propafenone efficiently via the 5-hydroxylation pathway. The elimination half-life of propafenone in EMs ranges from 2 to 10 hours.[3]

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. In PMs, the 5-hydroxylation pathway is significantly impaired, leading to a greater reliance on the slower N-dealkylation pathway. This results in higher plasma concentrations of propafenone and a prolonged elimination half-life, ranging from 10 to 32 hours.[3] 5-hydroxypropafenone is often minimally formed or absent in these individuals.[5]

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. Their metabolic capacity falls between that of EMs and PMs.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They may metabolize propafenone more rapidly, potentially leading to sub-therapeutic plasma concentrations at standard doses.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of propafenone and its metabolites are highly dependent on the patient's CYP2D6 metabolizer status. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Propafenone in Extensive vs. Poor Metabolizers (Single 300 mg Oral Dose)

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Cmax (µg/mL) 0.0981.10[10]
AUC (µg·h/mL) 6.615.9[10]
t1/2 (h) 2.712.8[10]

Table 2: Steady-State Plasma Concentrations of Propafenone and its Metabolites (Chronic Dosing)

CompoundMean Steady-State Concentration (ng/mL)Reference
Propafenone 1010 ± 411[11]
5-Hydroxypropafenone 174 ± 113[11]
Norpropafenone 179 ± 93[11]

Table 3: Pharmacokinetic Parameters of Propafenone and 5-Hydroxypropafenone After a Single 425 mg Oral Dose

CompoundCmax (ng/mL)Tmax (h)AUC0-36 (ng·h/mL)t1/2 (h)Reference
Propafenone 210.9 ± 141.96 ± 11610 ± 13094.6 ± 1.1[12]
5-Hydroxypropafenone 129.6 ± 65.47 ± 21446 ± 7547.6 ± 1.6[12]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of propafenone in human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare incubation mixture: - Human liver microsomes (0.5 mg/mL) - Phosphate (B84403) buffer (pH 7.4) - MgCl2 D Pre-incubate microsome mixture and propafenone at 37°C A->D B Prepare Propafenone solution (e.g., 1 µM) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Incubate at 37°C with shaking E->F G Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile (B52724) containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify propafenone and its metabolites J->K

In Vitro Metabolism Workflow.

Detailed Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of propafenone in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Add the propafenone stock solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with gentle agitation.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining propafenone and the formation of its metabolites.

CYP2D6 Genotyping

Determining the CYP2D6 genotype is crucial for predicting a patient's metabolizer phenotype. A common method involves Polymerase Chain Reaction (PCR) followed by allele-specific analysis.

G A Genomic DNA Extraction (e.g., from whole blood) B PCR Amplification of CYP2D6 Gene A->B C Allele-Specific Analysis: - Restriction Fragment Length Polymorphism (RFLP) - TaqMan SNP Genotyping Assays - DNA Sequencing B->C D Genotype Determination C->D E Phenotype Assignment (EM, PM, IM, UM) D->E

CYP2D6 Genotyping Workflow.

Detailed Steps:

  • DNA Extraction: Isolate genomic DNA from a patient's blood sample using a commercial DNA extraction kit.

  • PCR Amplification: Amplify specific regions of the CYP2D6 gene containing known polymorphic sites using specific primers.

  • Allele Discrimination: Analyze the PCR products to identify the specific alleles present. This can be achieved through various techniques, including:

    • Restriction Fragment Length Polymorphism (RFLP): Digestion of PCR products with restriction enzymes that recognize specific allele sequences.

    • Allele-Specific PCR: Using primers that are specific to different alleles.

    • Real-Time PCR with TaqMan Probes: Utilizing fluorescently labeled probes that bind to specific alleles.

    • DNA Sequencing: Direct sequencing of the PCR products to identify all genetic variations.

  • Genotype and Phenotype Assignment: Based on the identified alleles, determine the patient's genotype and infer their metabolizer phenotype.

Bioanalytical Method for Propafenone and Metabolites in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the simultaneous quantification of propafenone and its metabolites in biological matrices.[13][14]

Detailed Steps:

  • Sample Preparation:

    • To a plasma sample (e.g., 100 µL), add an internal standard (a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for propafenone, 5-hydroxypropafenone, norpropafenone, and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using known concentrations of the analytes.

    • Quantify the concentrations of propafenone and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion

The metabolism of propafenone is a complex process dominated by the polymorphic CYP2D6 enzyme. The significant pharmacokinetic variability arising from CYP2D6 genetic polymorphisms has profound implications for the drug's efficacy and safety. A thorough understanding of propafenone's metabolic pathways, the pharmacologic activity of its metabolites, and the influence of pharmacogenomics is essential for drug development professionals and clinicians to optimize its therapeutic use and minimize the risk of adverse events. The experimental protocols provided in this guide offer a framework for the preclinical and clinical investigation of propafenone and other drugs with similar metabolic profiles.

References

Unraveling the Electrophysiological Profile of Propafenone and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propafenone (B51707), a widely utilized Class IC antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to active metabolites that significantly contribute to its overall electrophysiological and clinical effects.[1] This technical guide provides an in-depth analysis of the electrophysiological properties of propafenone's principal metabolites, 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDPP), offering a comparative perspective with the parent drug. Understanding the distinct actions of these metabolites is crucial for a comprehensive grasp of propafenone's therapeutic and proarrhythmic potential.

Introduction to Propafenone Metabolism

Propafenone is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] The metabolite 5-hydroxypropafenone is formed via CYP2D6, while N-depropylpropafenone is produced through the actions of both CYP3A4 and CYP1A2.[1] The genetic polymorphism of CYP2D6 leads to significant interindividual variability in the plasma concentrations of propafenone and its metabolites, influencing both efficacy and adverse event profiles.[1]

Comparative Electrophysiological Effects on Cardiac Ion Channels

The antiarrhythmic and proarrhythmic effects of propafenone and its metabolites are mediated through their interactions with various cardiac ion channels. The following sections and tables summarize the quantitative data on these interactions.

Sodium Channel Blockade

As a Class IC agent, propafenone's primary mechanism of action is the blockade of cardiac sodium channels, leading to a reduction in the upstroke velocity (Vmax) of the action potential.[3] Its metabolites, 5-OHP and NDPP, also exhibit sodium channel blocking activity.[4][5]

Table 1: Effects on Sodium Channels and Action Potential Parameters

CompoundPreparationConcentrationEffect on VmaxOther EffectsReference
PropafenoneCanine Purkinje fibers1 x 10⁻⁸ to 1 x 10⁻⁵ MUse-dependent reductionReduced action potential amplitude and duration[6]
5-Hydroxypropafenone (5-OHP)Canine Purkinje fibers1 x 10⁻⁸ to 1 x 10⁻⁵ MUse-dependent reduction, more potent than propafenoneReduced action potential amplitude and duration[6]
N-Depropylpropafenone (NDPP)Canine Purkinje fibers1 x 10⁻⁸ to 1 x 10⁻⁵ MWeaker use-dependent reduction than propafenone and 5-OHPReduced action potential amplitude and duration[6]
Potassium Channel Blockade

Propafenone and its metabolites also exert significant effects on various potassium channels, which contributes to their impact on cardiac repolarization.

Table 2: Inhibition of Potassium Currents (IKr and Ito)

CompoundCurrentPreparationIC₅₀ (μM)Reference
PropafenoneIKrRabbit ventricular myocytes0.80 ± 0.14[7][8]
5-Hydroxypropafenone (5-OHP)IKrRabbit ventricular myocytes1.88 ± 0.21[7][8]
N-Depropylpropafenone (NDPP)IKrRabbit ventricular myocytes5.78 ± 1.24[7][8]
PropafenoneItoRabbit ventricular myocytes7.27 ± 0.53[7][8]
5-Hydroxypropafenone (5-OHP)ItoRabbit ventricular myocytes40.29 ± 7.55[7][8]
N-Depropylpropafenone (NDPP)ItoRabbit ventricular myocytes44.26 ± 5.73[7][8]

These data indicate a preferential and potent inhibition of the rapid component of the delayed rectifier potassium current (IKr) by propafenone and its metabolites.[7][8]

HERG Channel Blockade

The Human Ether-à-go-go-Related Gene (HERG) encodes the pore-forming subunit of the IKr channel. Blockade of HERG channels is a critical factor in drug-induced QT prolongation and proarrhythmia.

Table 3: Effects on HERG Channels

CompoundPreparationConcentration (μM)% InhibitionOther EffectsReference
PropafenoneCHO cells expressing HERG278.7 ± 2.3Shifted midpoint of activation curve by -10.2 ± 0.9 mV[9][10]
5-Hydroxypropafenone (5-OHP)CHO cells expressing HERG271.1 ± 4.1Shifted midpoint of activation curve by -7.4 ± 1.1 mV[9][10]

Both propafenone and 5-OHP block HERG channels to a similar extent, primarily by binding to the open state of the channel.[9][11]

Inotropic and Antiarrhythmic Effects

In addition to their direct effects on ion channels, propafenone and its metabolites exhibit negative inotropic effects and varying degrees of antiarrhythmic efficacy.

Table 4: Inotropic and Antiarrhythmic Properties

CompoundEffectModelObservationsReference
PropafenoneNegative InotropyGuinea pig papillary musclesObserved at concentrations ≥ 1 x 10⁻⁶ M[6]
5-Hydroxypropafenone (5-OHP)Negative InotropyGuinea pig papillary musclesObserved at concentrations ≥ 1 x 10⁻⁶ M[6]
N-Depropylpropafenone (NDPP)Negative InotropyGuinea pig papillary musclesObserved at concentrations ≥ 1 x 10⁻⁶ M[6]
PropafenoneAntiarrhythmicConscious dogs with ventricular tachycardiaDid not suppress arrhythmia at therapeutic plasma levels[6]
5-Hydroxypropafenone (5-OHP)AntiarrhythmicConscious dogs with ventricular tachycardiaEliminated ventricular tachycardia in 4 of 6 dogs; more potent than propafenone[6]
N-Depropylpropafenone (NDPP)AntiarrhythmicConscious dogs with ventricular tachycardiaDid not suppress arrhythmia at therapeutic plasma levels[6]

These findings highlight the significant antiarrhythmic potency of the 5-OHP metabolite, which appears to be more effective than the parent compound in an in vivo model of ventricular tachycardia.[6]

Experimental Protocols

The following section details the methodologies employed in the key cited studies to enable replication and further investigation.

Whole-Cell Patch-Clamp Technique in Rabbit Ventricular Myocytes

This protocol was utilized to characterize the effects of propafenone and its metabolites on IKr and Ito currents.[7][8]

  • Cell Isolation: Single ventricular myocytes were isolated from rabbit hearts.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was used.

  • Solutions:

    • Pipette Solution (in mM): Specific composition not detailed in the abstract.

    • Bath Solution (in mM): Specific composition not detailed in the abstract.

  • Data Analysis: IC₅₀ values were determined based on the reduction of peak tail current amplitude for IKr and peak outward current for Ito.

Electrophysiological Recordings in Canine Purkinje Fibers

This preparation was used to assess the effects on action potential parameters.[6]

  • Tissue Preparation: Purkinje fibers were isolated from canine hearts.

  • Electrophysiological Recording: Standard microelectrode techniques were used to record action potentials.

  • Experimental Conditions:

    • Fibers with normal maximum diastolic potentials were used.

    • Slow response action potentials were induced using 22 mM K⁺ and isoproterenol (B85558) (1 x 10⁻⁶ M).

    • Automaticity was induced by BaCl₂ (0.25 mM).

HERG Channel Studies in CHO Cells

This in vitro system was used to specifically investigate the effects on the HERG channel.[10][11]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding HERG channels were used.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was employed.

  • Solutions:

    • Intracellular Pipette-filling Solution (in mM): K-aspartate 80, KCl 50, phosphocreatine (B42189) 3, KH₂PO₄ 10, MgATP 3, HEPES-K 10, and EGTA 5 (pH 7.25 with KOH).[11]

    • Bath Solution (in mM): NaCl 130, KCl 4, CaCl₂ 1.8, MgCl₂ 1, HEPES-Na 10, and glucose 10 (pH 7.4 with NaOH).[11]

Signaling Pathways and Logical Relationships

The electrophysiological effects of propafenone and its metabolites can be visualized through their interactions with cardiac ion channels, which ultimately modulate the cardiac action potential.

Electrophysiological_Effects cluster_0 Propafenone and Metabolites cluster_1 Cardiac Ion Channels cluster_2 Electrophysiological Consequences Propafenone Propafenone Na_Channel Sodium Channel (Nav1.5) Propafenone->Na_Channel Inhibits IKr_Channel IKr Channel (hERG) Propafenone->IKr_Channel Inhibits Ito_Channel Ito Channel Propafenone->Ito_Channel Inhibits 5-OHP 5-Hydroxypropafenone 5-OHP->Na_Channel Inhibits (Potent) 5-OHP->IKr_Channel Inhibits 5-OHP->Ito_Channel Inhibits (Weaker) NDPP N-Depropylpropafenone NDPP->Na_Channel Inhibits (Weaker) NDPP->IKr_Channel Inhibits NDPP->Ito_Channel Inhibits (Weaker) Vmax Decreased Vmax (Slower Conduction) Na_Channel->Vmax Leads to APD Action Potential Duration Modulation IKr_Channel->APD Modulates Proarrhythmia Proarrhythmic Potential (QT Prolongation) IKr_Channel->Proarrhythmia Blockade leads to Ito_Channel->APD Modulates

Caption: Interaction of propafenone and its metabolites with cardiac ion channels.

Experimental_Workflow cluster_0 Preparation cluster_1 Electrophysiological Recording cluster_2 Data Acquisition and Analysis Cell_Isolation Cell/Tissue Isolation (e.g., Rabbit Myocytes, Canine Purkinje Fibers) Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Microelectrode Microelectrode Recording Cell_Isolation->Microelectrode Cell_Culture Cell Culture (e.g., hERG-transfected CHO cells) Cell_Culture->Patch_Clamp Current_Recording Recording of Ionic Currents (IKr, Ito, INa) Patch_Clamp->Current_Recording AP_Recording Recording of Action Potentials Microelectrode->AP_Recording Data_Analysis Data Analysis (IC50, Vmax, APD) Current_Recording->Data_Analysis AP_Recording->Data_Analysis

Caption: General workflow for electrophysiological experiments.

Conclusion

The metabolites of propafenone, particularly 5-hydroxypropafenone, are not merely byproducts but are pharmacologically active entities that significantly shape the drug's overall electrophysiological profile. 5-OHP demonstrates potent sodium channel and IKr blocking effects, and notably, greater in vivo antiarrhythmic efficacy than the parent compound in a preclinical model.[6] In contrast, NDPP exhibits weaker effects on sodium channels.[6] The preferential blockade of IKr by both the parent drug and its metabolites underscores the potential for proarrhythmic effects through QT interval prolongation.[7][8] A thorough understanding of the integrated electrophysiological actions of propafenone and its metabolites is paramount for optimizing its clinical use and for the development of safer and more effective antiarrhythmic therapies. Researchers and drug development professionals should consider the impact of metabolic profiles, particularly CYP2D6 status, when evaluating the risk-benefit ratio of propafenone therapy.

References

The Pharmacokinetics of Deuterated Propafenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacokinetics of deuterated propafenone (B51707), a modification of the class IC antiarrhythmic agent. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms, has been explored as a method to alter the metabolic pathways of drugs, potentially leading to an improved pharmacokinetic profile. This document synthesizes available data on the metabolism of deuterated propafenone and provides a comprehensive review of the pharmacokinetics of its non-deuterated counterpart. It includes detailed experimental protocols for pharmacokinetic analysis and visual representations of metabolic pathways and experimental workflows to support further research and development in this area.

Introduction

Propafenone is a widely used antiarrhythmic drug for the management of atrial and ventricular arrhythmias. It functions primarily by blocking sodium channels in the heart, thereby slowing electrical conduction.[1] Propafenone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[1][2] This metabolic process results in significant inter-individual variability in plasma concentrations and can be influenced by genetic polymorphisms of these enzymes.[1]

The primary metabolic pathways of propafenone include 5-hydroxylation to form the active metabolite 5-hydroxypropafenone (B19502) (5-OHP) and N-dealkylation to produce another active metabolite, N-depropylpropafenone (NDPP).[1][3] The deuteration of propafenone is a strategy aimed at modifying its metabolic fate. The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which may slow down the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can potentially lead to altered pharmacokinetic parameters, such as increased bioavailability and a longer half-life, which may offer therapeutic advantages.

Pharmacokinetics of Non-Deuterated Propafenone

The pharmacokinetics of standard propafenone are complex and characterized by non-linear, saturable metabolism, stereoselectivity, and dependence on the genetic makeup of the individual, particularly their CYP2D6 metabolizer status.[4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for non-deuterated propafenone from various studies. It is important to note the significant variability in these values due to factors such as dose, formulation, and patient genetics.

ParameterValueConditionsReference
Elimination Half-life (t½) 5 to 8 hours (most patients)-[1]
2 to 32 hours (range)-[1]
3.5 hoursSingle 300 mg oral dose[5]
6.7 hoursAfter 1 month of 300 mg t.d.s.[5]
6 hours (mean), 2.4 to 11.8 (range)Increasing doses (300-900 mg/day)[6]
Bioavailability Increases with dose (saturable presystemic clearance)-[1]
Time to Peak (Tmax) ---
Area Under the Curve (AUC) 3522 ng·mL⁻¹·hSingle 300 mg oral dose[5]
7620 ng·mL⁻¹·hAfter 1 month of 300 mg t.d.s.[5]
Clearance ---

Metabolism of Deuterated Propafenone

A study investigating the metabolic fate of 2H-labelled (deuterated) propafenone in humans provides crucial insights into its biotransformation.

Excretion and Metabolite Profile

Following oral administration of 300 mg of deuterated propafenone, the compound was found to be completely absorbed and extensively metabolized. Less than 1% of the administered dose was excreted as unchanged propafenone in the urine or feces. The major findings of this study are summarized below.

ParameterFindingReference
Excretion Route Primarily via feces (53% of the dose within 48 hours)[7]
Urine (18.5% to 38% of the dose within 48 hours in two individuals)[7]
Plasma Profile Approximately 10% of the total deuterium content in plasma at 3 and 6 hours was free, unconjugated propafenone.[7]
Predominantly conjugates of hydroxylated derivatives.[7]
Major Metabolites Conjugates of 5-hydroxypropafenone and hydroxy-methoxy-propafenone (glucuronic and sulphuric acid).[7]
Propafenone glucuronide.[7]
Products of oxidative deamination (glycol and lactic acid derivatives).[7]
3-phenyl-propionic acid (from C-C splitting).[7]
A phenolic product (from ether group cleavage, minor pathway).[7]

While this study provides a detailed qualitative analysis of the metabolites of deuterated propafenone, a direct quantitative comparison of pharmacokinetic parameters (AUC, Cmax, t1/2) with non-deuterated propafenone from a head-to-head clinical trial is not currently available in the public domain.

Experimental Protocols

Analysis of Propafenone and its Metabolites in Human Plasma by LC-MS/MS

This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propafenone and its major active metabolite, 5-hydroxypropafenone, in human plasma.

4.1.1. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 200 µL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of propafenone or a structurally similar compound).

  • Add 800 µL of methanol (B129727) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient starting with a high percentage of Mobile Phase A, transitioning to a high percentage of Mobile Phase B to elute the analytes, and then returning to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Propafenone: Precursor ion (m/z) -> Product ion (m/z)

    • 5-Hydroxypropafenone: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to achieve maximum sensitivity for all analytes.

Visualizations

Metabolic Pathways of Propafenone

The following diagram illustrates the primary metabolic pathways of propafenone.

Propafenone Metabolism Propafenone Metabolic Pathways Propafenone Propafenone Metabolite1 5-Hydroxypropafenone (Active) Propafenone->Metabolite1 CYP2D6 Metabolite2 N-Depropylpropafenone (Active) Propafenone->Metabolite2 CYP3A4, CYP1A2 Metabolite5 Oxidative Deamination Products Propafenone->Metabolite5 Metabolite6 3-Phenyl-propionic Acid Propafenone->Metabolite6 C-C Splitting Metabolite7 Phenolic Product Propafenone->Metabolite7 Ether Cleavage Metabolite3 Glucuronide and Sulfate Conjugates Metabolite1->Metabolite3 Metabolite4 Hydroxy-methoxy-propafenone Conjugates Metabolite1->Metabolite4 Pharmacokinetic Study Workflow Experimental Workflow for Propafenone Pharmacokinetic Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase A Study Design (e.g., Crossover, Parallel) B Subject Recruitment and Screening A->B C Drug Administration (Deuterated or Non-deuterated Propafenone) B->C D Timed Blood Sampling C->D E Plasma Separation D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Quantification of Propafenone and Metabolites G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Calculation of PK Parameters (AUC, Cmax, t1/2) I->J K Statistical Analysis and Reporting J->K

References

Methodological & Application

Application Notes and Protocols: Quantification of Depropylamino Hydroxy Propafenone in Human Plasma using Depropylamino Hydroxy Propafenone-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a proposed methodology for the quantitative analysis of Depropylamino Hydroxy Propafenone (B51707), a potential metabolite of Propafenone, in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Depropylamino Hydroxy Propafenone-d5, to ensure accuracy and precision. The protocols outlined below are based on established bioanalytical methods for Propafenone and its major metabolites and serve as a guideline for method development and validation.[1][2][3]

Introduction

Propafenone is a Class 1C antiarrhythmic drug used to treat various cardiac arrhythmias. It undergoes extensive metabolism in the liver, primarily through pathways involving the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[4][5] The major and pharmacologically active metabolites are 5-hydroxypropafenone (B19502) and N-despropylpropafenone.[4][6] Further metabolism of these compounds can occur, and Depropylamino Hydroxy Propafenone is a putative metabolite. Accurate quantification of such metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays, as they co-elute with the analyte and effectively compensate for matrix effects and variations in instrument response.[7][8] This document describes a proposed method using this compound for the reliable quantification of Depropylamino Hydroxy Propafenone in human plasma.

Quantitative Data Summary

The following tables represent typical performance characteristics that should be achievable with a validated LC-MS/MS assay for Depropylamino Hydroxy Propafenone, based on published methods for similar analytes.[1][2][3][8]

Table 1: LC-MS/MS Method Parameters (Proposed)

ParameterRecommended Setting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Gradient Optimized for separation (e.g., 20-80% B over 3 min)
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Mass Spectrometer Settings (Proposed)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Depropylamino Hydroxy PropafenoneTo be determinedTo be determined100To be optimized
This compound (IS)To be determinedTo be determined100To be optimized

Table 3: Assay Performance Characteristics (Target)

ParameterTarget Value
Linearity Range 0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra- and Inter-Assay Precision (%CV) < 15%
Intra- and Inter-Assay Accuracy (%Bias) ± 15%
Recovery > 80%

Experimental Protocols

Materials and Reagents
  • Depropylamino Hydroxy Propafenone analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Depropylamino Hydroxy Propafenone and this compound in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Depropylamino Hydroxy Propafenone stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all wells except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the prepared samples.

  • Perform data acquisition in MRM mode.

  • Process the data using appropriate software to determine the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

  • Determine the concentration of Depropylamino Hydroxy Propafenone in the unknown samples from the calibration curve.

Visualizations

G cluster_0 Propafenone Metabolism Propafenone Propafenone CYP2D6 CYP2D6 Propafenone->CYP2D6 Hydroxylation CYP3A4_1A2 CYP3A4 / CYP1A2 Propafenone->CYP3A4_1A2 N-dealkylation Five_OH_Propafenone 5-Hydroxypropafenone CYP2D6->Five_OH_Propafenone N_despropylpropafenone N-despropylpropafenone CYP3A4_1A2->N_despropylpropafenone Further_Metabolism Further Metabolism N_despropylpropafenone->Further_Metabolism Depropylamino_Hydroxy_Propafenone Depropylamino Hydroxy Propafenone (putative) Further_Metabolism->Depropylamino_Hydroxy_Propafenone

Caption: Metabolic pathway of Propafenone.

G cluster_1 Bioanalytical Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add IS (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (N2) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

Application Note and Protocol for the Quantification of Propafenone using a d5-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propafenone (B51707) is a class 1C anti-arrhythmic drug used to treat and prevent abnormal heart rhythms. Accurate quantification of propafenone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective quantification of propafenone in human plasma using a stable isotope-labeled internal standard (propafenone-d5) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for analyte loss during sample preparation and variations in instrument response.[1]

Experimental Protocols

Materials and Reagents
  • Propafenone hydrochloride (reference standard)

  • Propafenone-d5 hydrochloride (internal standard)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium (B1175870) formate (B1220265) (analytical grade)

  • Ultrapure water

  • Control human plasma

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Separately weigh and dissolve appropriate amounts of propafenone hydrochloride and propafenone-d5 hydrochloride in methanol to achieve a final concentration of 1 mg/mL for each.

    • Store these stock solutions at 2-8 °C.

  • Working Solutions:

    • Prepare two separate sets of working solutions for calibration standards and quality control samples by diluting the primary stock solutions with a methanol and water mixture (50:50, v/v).

    • The concentrations of these working solutions should be appropriate to achieve the final desired concentrations for the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Prepare a working solution of propafenone-d5 at a concentration of 100 ng/mL by diluting the primary stock solution with the diluent (methanol:water, 50:50, v/v).

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC) Standards:

    • Prepare CC standards by spiking blank human plasma with the appropriate propafenone working solution to achieve final concentrations ranging from 0.50 to 500.00 ng/mL. A typical calibration curve may include concentrations of 0.500, 1.270, 3.750, 12.500, 24.990, 49.980, 99.960, 249.900, 425.000, and 500.000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of four concentration levels in blank human plasma:

      • Lower Limit of Quantification (LLOQ): 0.520 ng/mL

      • Low Quality Control (LQC): 1.350 ng/mL

      • Middle Quality Control (MQC): 26.800 ng/mL and 125.000 ng/mL

      • High Quality Control (HQC): 375.000 ng/mL

    • Store all prepared plasma samples at –40 ± 10 °C.

Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and rapid protein precipitation method.[2][3]

  • Thaw plasma samples (calibration standards, QC samples, and unknown samples) at room temperature and vortex to ensure homogeneity.[3][4]

  • In a clean microcentrifuge tube, add 200 µL of the plasma sample.[2][3]

  • Add 10 µL of the 100 ng/mL propafenone-d5 internal standard working solution to each tube (except for blank samples, where diluent is added instead).[3]

  • Vortex the mixture for 10 seconds.[3]

  • Add 800 µL of methanol to precipitate the plasma proteins.[3]

  • Vortex-mix thoroughly for 3 minutes.[3]

  • Centrifuge the samples at 15,600 rpm for 5 minutes.[3]

  • Transfer 200 µL of the clear supernatant to an autosampler vial.[3]

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[3]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Conditions
  • HPLC System: A system equipped with a binary pump and an autosampler, such as a Shimadzu HPLC system.[4]

  • Column: A Gemini C18 column (75 x 4.6 mm, 3.0 µm) provides good peak shape and response.

  • Mobile Phase: An isocratic mobile phase consisting of 10mM ammonium formate (pH 3.0, adjusted with formic acid) and methanol (20:80% V/V).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[3]

  • Run Time: Approximately 4.0 minutes.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a TSQ Vantage, is suitable.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition Mode: Selected Reaction Monitoring (SRM).

Data Presentation

Table 1: Mass Spectrometry Parameters
AnalyteParent Ion (m/z)Product Ion (m/z)Collision Energy (V)
Propafenone342.2116.127
Propafenone-d5347.1121.128

Data adapted from Seshagiri Rao J. V. L. N. et al., 2015.

Table 2: Calibration Curve and Quality Control Sample Concentrations
Sample TypeConcentration (ng/mL)
Calibration Standards 0.500, 1.270, 3.750, 12.500, 24.990, 49.980, 99.960, 249.900, 425.000, 500.000
LLOQ QC 0.520
LQC 1.350
MQC 26.800, 125.000
HQC 375.000

Data adapted from Seshagiri Rao J. V. L. N. et al., 2015.

Table 3: Method Validation Summary (Precision and Accuracy)
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 0.520< 6.1< 14.299.5 – 108.7
LQC 1.350< 6.1< 14.299.5 – 108.7
MQC 26.800< 6.1< 14.299.5 – 108.7
HQC 375.000< 6.1< 14.299.5 – 108.7

Precision and accuracy data should be lower than 15% (20% for LLOQ). Data presented is representative of expected performance based on published methods.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard (Propafenone-d5) plasma->is precip Protein Precipitation (Methanol) is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (Gemini C18) inject->lc ms MS/MS Detection (ESI+, SRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Propafenone / Propafenone-d5) integrate->ratio calibration Generate Calibration Curve ratio->calibration quantify Quantify Unknown Samples calibration->quantify

Caption: Experimental workflow for propafenone quantification.

G cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_quant Quantification propafenone Propafenone (Analyte) prep Sample Preparation (Potential for Analyte Loss) propafenone->prep ionization Ionization (Signal Fluctuation) is Propafenone-d5 (Internal Standard) is->prep injection LC Injection (Volume Variation) prep->injection injection->ionization detection Detection ionization->detection ratio Peak Area Ratio (Analyte / IS) detection->ratio result Accurate Quantification ratio->result

Caption: Logic of using a deuterated internal standard.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Propafenone using Depropylamino Hydroxy Propafenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent utilized for the management of atrial and ventricular arrhythmias.[1] The therapeutic window for propafenone is narrow, and its metabolism exhibits significant inter-individual variability, primarily due to genetic polymorphisms of the cytochrome P450 enzymes, particularly CYP2D6.[2][3] This variability can lead to unpredictable plasma concentrations, increasing the risk of adverse effects or therapeutic failure. Therefore, therapeutic drug monitoring (TDM) is crucial for optimizing propafenone therapy, ensuring both safety and efficacy.[4][5]

Propafenone is extensively metabolized in the liver to two primary active metabolites: 5-hydroxypropafenone (B19502) (5-OHP), formed by CYP2D6, and N-depropylpropafenone (NDPP), formed by CYP3A4 and CYP1A2.[6][7] The 5-hydroxy metabolite, in particular, exhibits antiarrhythmic activity comparable to the parent drug.[7][8] Consequently, TDM should ideally involve the simultaneous quantification of propafenone and its active metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of a parent drug and its metabolites.[6][9] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects.[3] Depropylamino Hydroxy Propafenone-d5, a deuterated analog of a propafenone metabolite, is an ideal internal standard for this application.

These application notes provide a detailed protocol for the simultaneous determination of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone in human plasma using LC-MS/MS with this compound as the internal standard.

Metabolic Pathway of Propafenone

The metabolic conversion of propafenone to its primary active metabolites is a critical consideration in its therapeutic monitoring. The pathway is dominated by cytochrome P450 enzymes in the liver.

Propafenone Metabolism Metabolic Pathway of Propafenone Propafenone Propafenone Enzyme1 CYP2D6 Propafenone->Enzyme1 Enzyme2 CYP3A4, CYP1A2 Propafenone->Enzyme2 Metabolite1 5-Hydroxypropafenone (5-OHP) (Active) Metabolite2 N-Depropylpropafenone (NDPP) (Active) Enzyme1->Metabolite1 Hydroxylation Enzyme2->Metabolite2 N-Depropylation

Caption: Metabolic pathway of propafenone to its active metabolites.

Experimental Protocol: LC-MS/MS for Propafenone and Metabolites

This protocol describes a method for the simultaneous quantification of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone in human plasma.

Materials and Reagents
  • Analytes: Propafenone, 5-Hydroxypropafenone (5-OHP), N-Depropylpropafenone (NDPP)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

  • Plasma: Drug-free human plasma with K2EDTA as anticoagulant

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 80% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Instrument Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions

The following table lists the precursor and product ion transitions for the analytes and the proposed internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propafenone342.2116.2
5-Hydroxypropafenone (5-OHP)358.2116.2
N-Depropylpropafenone (NDPP)300.374.2
This compound305.4To be optimized

Note: The product ion for this compound needs to be determined by direct infusion and optimization on the mass spectrometer. A likely fragment would correspond to a stable, deuterated portion of the molecule.

Experimental Workflow

The overall workflow for the therapeutic drug monitoring of propafenone using this method is depicted below.

TDM Workflow Therapeutic Drug Monitoring Workflow for Propafenone Sample Patient Plasma Sample Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Quantification (Calibration Curve) Analyze->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for propafenone TDM.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of propafenone and its metabolites. The data is compiled from published literature and represents expected performance.[6][9][10][11]

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Propafenone0.5 - 5000.5
5-Hydroxypropafenone (5-OHP)0.25 - 2500.25
N-Depropylpropafenone (NDPP)0.1 - 1000.1

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Propafenone< 10%< 10%± 15%
5-Hydroxypropafenone (5-OHP)< 15%< 15%± 15%
N-Depropylpropafenone (NDPP)< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteRecoveryMatrix Effect
Propafenone> 85%Minimal
5-Hydroxypropafenone (5-OHP)> 80%Minimal
N-Depropylpropafenone (NDPP)> 75%Minimal

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of propafenone and its active metabolites. This methodology allows for precise dose adjustments, contributing to personalized medicine and improved patient outcomes in the management of cardiac arrhythmias. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the accuracy of the quantitative results. Regular TDM is recommended for patients on propafenone therapy to maintain plasma concentrations within the therapeutic range and minimize the risk of toxicity.

References

Application of Depropylamino Hydroxy Propafenone-d5 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Depropylamino Hydroxy Propafenone-d5 as an internal standard in pharmacokinetic (PK) studies of propafenone (B51707) and its metabolites. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in bioanalysis, ensuring the highest accuracy and precision in quantitative assays.[1]

Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias.[1] It undergoes extensive metabolism in the liver, primarily forming two active metabolites: 5-hydroxypropafenone (B19502) (5-OH PPF) and N-depropylpropafenone (NDP).[1] Understanding the pharmacokinetic profiles of both the parent drug and its active metabolites is crucial for optimizing therapeutic efficacy and ensuring patient safety. This compound, a deuterated analog of a propafenone metabolite, serves as an ideal internal standard for the accurate quantification of these analytes in biological matrices.

Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (this compound) is added to the biological sample at the initial stage of processing. Because the SIL-IS is chemically identical to the analyte of interest (e.g., 5-hydroxypropafenone), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Any variations or losses during the analytical process will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte to the internal standard, these variations can be normalized, leading to highly accurate and precise quantification.

Experimental Protocols

This section details the methodologies for a typical pharmacokinetic study involving the quantification of propafenone and its metabolites using this compound as an internal standard.

Materials and Reagents
  • Analytes: Propafenone (PPF), 5-hydroxypropafenone (5-OH PPF), N-depropylpropafenone (NDP)

  • Internal Standard: this compound

  • Biological Matrix: Human plasma (K2EDTA)

  • Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid, Ammonium acetate (B1210297), Water (deionized), Solid-phase extraction (SPE) cartridges (e.g., C8)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the extraction of propafenone and its metabolites from human plasma.[1]

  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of human plasma, add a known concentration of this compound internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution: Elute the analytes and the internal standard from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters

The following are typical LC parameters for the separation of propafenone and its metabolites.

ParameterValue
Column ACE-5 C8 (50 x 4.6 mm, 5 µm)[1]
Mobile Phase A Ammonium acetate in purified water (with 0.01% TFA)[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.8 mL/min
Gradient A gradient elution is typically used to achieve optimal separation.
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry Parameters

The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the analytes and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propafenone (PPF)342.3116.2[1]
5-hydroxypropafenone (5-OH PPF)358.3116.2[1]
N-depropylpropafenone (NDP)300.374.2[1]
This compound (IS) 305.379.2

Note: The specific m/z values for this compound are hypothetical as they were not explicitly found in the search results. They are derived based on the structure of N-depropylpropafenone with a d5 label. The actual values should be determined experimentally.

Data Presentation

The following table summarizes key quantitative data for a bioanalytical method for propafenone and its metabolites.

ParameterPropafenone (PPF)5-hydroxypropafenone (5-OH PPF)N-depropylpropafenone (NDP)
Linearity Range (ng/mL) 1 - 500[1]1 - 500[1]0.1 - 25[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[1]1.0[1]0.1[1]
Intra-batch Precision (%CV) < 10[1]< 10[1]< 10[1]
Inter-batch Precision (%CV) < 5[1]< 5[1]< 5[1]
Intra-batch Accuracy (%) < 10[1]< 10[1]< 10[1]
Inter-batch Accuracy (%) < 5[1]< 5[1]< 5[1]
Retention Time (min) 1.36[1]1.23[1]1.24[1]

Visualizations

Metabolic Pathway of Propafenone

Propafenone Propafenone Metabolite1 5-hydroxypropafenone Propafenone->Metabolite1 CYP2D6 Metabolite2 N-depropylpropafenone Propafenone->Metabolite2 CYP3A4, CYP1A2 IS Depropylamino Hydroxy Propafenone-d5 Metabolite2->IS Isotopologue

Caption: Metabolic pathway of Propafenone and its relation to the internal standard.

Experimental Workflow for Pharmacokinetic Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Plasma Sample Collection B Addition of Internal Standard (this compound) A->B C Solid-Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM) E->F G Peak Integration & Ratio Calculation (Analyte/IS) F->G H Concentration Determination G->H I Pharmacokinetic Parameter Calculation H->I

Caption: Workflow for a typical pharmacokinetic study using LC-MS/MS.

Logical Relationship in Bioanalytical Quantification

Analyte Analyte Signal Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Caption: The role of the internal standard in quantitative bioanalysis.

References

Application Notes and Protocols for Propafenone Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of propafenone (B51707) and its primary metabolites, 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDP), from human plasma for bioanalytical studies. The methodologies outlined are based on established and validated techniques to ensure accurate and reproducible quantification, essential for pharmacokinetic, bioequivalence, and toxicokinetic evaluations.

Propafenone is a potent antiarrhythmic agent used for the treatment of cardiac arrhythmias.[1] It undergoes extensive first-pass metabolism, primarily forming 5-OHP and NDP.[1] Accurate measurement of propafenone and its metabolites in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocols describe three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative parameters from various validated methods for the analysis of propafenone and its metabolites in human plasma.

AnalyteMethodLLOQ (ng/mL)Linear Range (ng/mL)Accuracy (%)Precision (%)Reference
PropafenoneLLE0.4990.499 - 1502.841101.28.91[2]
5-HydroxypropafenoneLLE0.4960.496 - 504.07998.795.06[2]
PropafenonePPT0.5Not SpecifiedNot SpecifiedNot Specified[3]
5-HydroxypropafenonePPT0.5Not SpecifiedNot SpecifiedNot Specified[3]
PropafenoneSPE10 pmol/mlNot Specified<12<12[4]
5-HydroxypropafenoneSPE10 pmol/mlNot Specified<12<12[4]
N-DepropylpropafenoneSPE20 pmol/mlNot Specified<12<12[4]
PropafenonePPT (Rabbit Plasma)1515 - 600Within LimitsWithin Limits[5][6][7]

Experimental Workflows

The following diagrams illustrate the workflows for the described sample preparation protocols.

LLE_Workflow plasma Plasma Sample (250 µL) is Add Internal Standard (50 µL Propafenone-d7) plasma->is nh3 Add Ammonia (B1221849) Solution (100 µL) is->nh3 vortex1 Vortex nh3->vortex1 solvent Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->solvent vortex2 Vortex solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cartridge SPE Cartridge (e.g., ACE-5 C8) condition Condition Cartridge cartridge->condition equilibrate Equilibrate Cartridge condition->equilibrate load Load Plasma Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

PPT_Workflow plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is precipitate Add Methanol (B129727) (4-fold volume) is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Caption: Protein Precipitation (PPT) Workflow.

Experimental Protocols

The following are detailed protocols for the preparation of propafenone and its metabolites from human plasma.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated LC-MS/MS method for the quantification of propafenone and 5-hydroxypropafenone.[2]

Materials:

  • Human plasma (K2EDTA)

  • Propafenone and 5-Hydroxypropafenone analytical standards

  • Propafenone-d7 (Internal Standard)

  • Ammonia solution

  • Ethyl Acetate (B1210297) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Milli-Q Water

  • Formic Acid (AR Grade)

  • Polypropylene (B1209903) tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples in a water bath at room temperature. Vortex the thawed samples to ensure homogeneity.[2]

  • Internal Standard Spiking: In pre-labeled polypropylene tubes, add 50 µL of the internal standard working solution (e.g., 500 ng/mL of Propafenone-d7). For blank samples, add 50 µL of the dilution solution.[2]

  • Plasma Aliquoting: Add 250 µL of the plasma sample to the tubes containing the internal standard and vortex.[2]

  • Basification: Add 100 µL of ammonia solution to each tube and vortex again.[2]

  • Extraction: Add a specific volume of ethyl acetate as the extraction solvent and vortex thoroughly for an extended period (e.g., 10 minutes).[8]

  • Centrifugation: Centrifuge the samples to separate the aqueous and organic layers (e.g., at 4000 rpm for 5 minutes).

  • Organic Layer Separation: Carefully transfer the upper organic layer to a clean set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL of Methanol:Milli-Q water (80:20 v/v) with 0.1% formic acid).[2] Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure based on methods described for the extraction of propafenone and its metabolites.[1][4]

Materials:

  • Human plasma (K2EDTA)

  • Propafenone and its metabolites analytical standards

  • Deuterated internal standards

  • SPE cartridges (e.g., ACE-5 C8 or Spherisorb ODS 2)[1][4]

  • Methanol (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Ammonium (B1175870) acetate

  • Purified water

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing a specific volume of methanol followed by purified water.

  • Cartridge Equilibration: Equilibrate the cartridge with a specific volume of an appropriate buffer (e.g., ammonium acetate solution).

  • Sample Loading: Load a pre-determined volume of plasma (e.g., 0.5 mL) onto the conditioned and equilibrated SPE cartridge.[4] The plasma may be pre-treated (e.g., with an internal standard).

  • Washing: Wash the cartridge with a specific volume of a weak solvent to remove interferences. This may involve multiple steps with different solvent compositions.

  • Elution: Elute the analytes of interest from the cartridge using a specific volume of an appropriate elution solvent (e.g., a mixture of acetonitrile and ammonium acetate).[1] It is possible to collect different fractions to separate metabolites.[4]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

This protocol is based on a simple and rapid LC-MS/MS method for the simultaneous determination of propafenone and 5-hydroxypropafenone.[3]

Materials:

  • Human plasma

  • Propafenone and 5-Hydroxypropafenone analytical standards

  • Internal Standard

  • Methanol (HPLC Grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Plasma Aliquoting: Pipette 200 µL of the plasma sample into a microcentrifuge tube.[3]

  • Internal Standard Spiking: Add the internal standard to the plasma sample.

  • Protein Precipitation: Add a 4-fold volume of methanol (800 µL) to the plasma sample to precipitate the proteins.[3]

  • Vortexing: Vortex the mixture thoroughly for a set period (e.g., 1-2 minutes) to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Analysis: Directly inject a portion of the supernatant into the LC-MS/MS system for analysis.[3] Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase.

References

Application Note: Chromatographic Separation of Propafenone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the chromatographic separation and quantification of the antiarrhythmic drug propafenone (B51707) and its primary active metabolites, 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDPP), in biological matrices. The protocols described herein are compiled from validated methods in the scientific literature, offering robust approaches for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note includes protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with sample preparation techniques.

Introduction

Propafenone is a Class 1c antiarrhythmic agent used in the management of cardiac arrhythmias.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2, into active metabolites that contribute to its therapeutic and toxic effects.[2] The main metabolites are 5-hydroxypropafenone (5-OHP), formed through the action of CYP2D6, and N-depropylpropafenone (NDPP), formed by CYP3A4 and CYP1A2.[2] Given that the pharmacological activity of these metabolites is comparable to the parent drug, it is crucial to simultaneously monitor their concentrations in biological fluids.[3][4] This application note details validated chromatographic methods for the simultaneous determination of propafenone and its key metabolites.

Metabolic Pathway of Propafenone

Propafenone undergoes extensive first-pass metabolism, leading to the formation of two major active metabolites: 5-hydroxypropafenone and N-depropylpropafenone.[2][5] The metabolic pathway is illustrated below.

G Propafenone Propafenone Metabolite1 5-Hydroxypropafenone (5-OHP) Propafenone->Metabolite1 Hydroxylation Metabolite2 N-Depropylpropafenone (NDPP) Propafenone->Metabolite2 N-dealkylation Enzyme1 CYP2D6 Enzyme1->Propafenone:n Enzyme2 CYP3A4, CYP1A2 Enzyme2->Propafenone:n

Figure 1: Metabolic pathway of propafenone.

Experimental Protocols

This section outlines detailed protocols for sample preparation and chromatographic analysis of propafenone and its metabolites in human plasma or serum.

Sample Preparation

3.1.1. Protein Precipitation

This method is rapid and suitable for LC-MS/MS analysis.[6][7]

  • To 200 µL of plasma sample, add 800 µL of methanol (B129727) (a 1:4 ratio).[6]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant for injection into the chromatographic system.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.[8]

  • To a 500 µL plasma sample, add a suitable internal standard.

  • Add 100 µL of ammonia (B1221849) solution and vortex.[9]

  • Add 2 mL of an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[1][8]

  • Vortex for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

3.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and is ideal for sensitive analyses.[2][3]

  • Condition a C18 SPE cartridge with methanol followed by water.[3]

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.[3]

  • Elute the analytes with a strong solvent such as 95% methanol.[3]

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

G cluster_0 Sample Preparation Workflow Start Biological Sample (Plasma/Serum) PP Protein Precipitation (e.g., with Methanol) Start->PP LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Start->SPE Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation & Reconstitution LLE->Evaporate SPE->Evaporate Analysis Chromatographic Analysis Centrifuge->Analysis Evaporate->Analysis Evaporate->Analysis

Figure 2: General workflow for sample preparation.
Chromatographic Conditions

3.2.1. HPLC-UV Method

This method is suitable for routine therapeutic drug monitoring.[1]

ParameterCondition
Column C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1 M 1-pentanesulfonic acid sodium salt with acetic acid (e.g., 185:280:2.5, v/v/v)[1]
Flow Rate 1.0 - 1.7 mL/min[1][10]
Injection Volume 20 µL
Detection UV at 250 nm[1]
Column Temperature Ambient or controlled at 40°C

3.2.2. LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies with low sample volumes.[5][6][8]

ParameterCondition
Column C8 or C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm or 100 x 4.6 mm, 5 µm)[8][9]
Mobile Phase A: 5 mM ammonium (B1175870) acetate with 0.2% formic acid in waterB: Methanol or Acetonitrile[6]
Gradient Isocratic (e.g., 68% B) or a gradient elution for optimal separation[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propafenone342.2116.2[9]
5-Hydroxypropafenone358.2116.2[9]
N-Depropylpropafenone300.374.2[2]
Internal Standard (e.g., Propafenone-d7)349.2123.2[9]

Data Presentation

The following tables summarize the quantitative data from various validated methods for the analysis of propafenone and its metabolites.

Table 1: Linearity and LLOQ of HPLC-UV Methods

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Propafenone12.5 - 150012.5[1]
5-Hydroxypropafenone2 - 5002[1]
N-Depropylpropafenone2 - 5002[1]

Table 2: Linearity and LLOQ of LC-MS/MS Methods

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Propafenone0.5 - 5000.5[5]
5-Hydroxypropafenone0.25 - 2500.25[5]
Propafenone5.11 - 1000.735.11[8]
5-Hydroxypropafenone5.11 - 1001.645.11[8]
N-Depropylpropafenone0.51 - 100.060.51[8]
Propafenone1 - 5001[2]
5-Hydroxypropafenone1 - 5001[2]
N-Depropylpropafenone0.1 - 250.1[2]

Table 3: Precision and Accuracy Data from an LC-MS/MS Method

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
PropafenoneLQC & HQC< 5.28< 4.34107.2 - 108.2[5]
5-HydroxypropafenoneLQC & HQC< 8.07< 4.9297.9 - 108.3[5]

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable approaches for the simultaneous quantification of propafenone and its major active metabolites. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity. The provided protocols for sample preparation and analysis can be readily implemented in a laboratory setting for various research and clinical applications.

References

Application Note: Quantitative Analysis of Propafenone and its Metabolites in Human Plasma using Depropylamino Hydroxy Propafenone-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propafenone (B51707) is a potent antiarrhythmic agent used for the treatment of cardiac arrhythmias.[1] It undergoes extensive metabolism in the body, primarily forming two active metabolites: 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDP).[1] Monitoring the plasma concentrations of propafenone and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone in human plasma. The method utilizes Depropylamino Hydroxy Propafenone-d5, a deuterated analog, as an internal standard (IS) to ensure accuracy and precision.

Principle

The method involves the extraction of the analytes and the internal standard from human plasma followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard, this compound, which has similar physicochemical properties to the analytes, compensates for variations in sample preparation and instrument response. Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Propafenone HCl, 5-Hydroxypropafenone HCl

  • Internal Standard: this compound (Molecular Weight: ~305.4 g/mol )[2]

  • Reagents: HPLC grade methanol (B129727), acetonitrile, formic acid, ammonium (B1175870) acetate (B1210297), and water.

  • Biological Matrix: Human plasma (K2EDTA)

2. Stock Solution Preparation

  • Prepare primary stock solutions of propafenone, 5-hydroxypropafenone, and this compound (IS) at a concentration of approximately 1.0 mg/mL in methanol.[3]

  • Store stock solutions at 2°C to 8°C.[3]

  • Prepare working solutions by further diluting the stock solutions in an appropriate solvent, such as a methanol-water mixture.

3. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation:

    • To a 200 µL aliquot of human plasma, add the internal standard solution.[4][5]

    • Add 800 µL of methanol (a 4-fold excess) to precipitate plasma proteins.[4][5]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the plasma sample (pre-treated with internal standard) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and the internal standard with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 column, such as a Gemini C18 (75 x 4.6 mm, 3.0 µm) or an ACE-5 C8 (50 x 4.6 mm)[1], can be used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 5 mM ammonium acetate in water with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile) is commonly employed.[4][6][7]

    • Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[3][6][7]

    • Injection Volume: 5-20 µL.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor to product ion transitions for each analyte and the internal standard should be optimized. Example MRM transitions are provided in the data table below.

Data Presentation

Table 1: Example Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propafenone342.2 - 342.3116.1 - 116.2
5-Hydroxypropafenone358.2 - 358.3116.2
N-Depropylpropafenone300.374.2
Propafenone-d5 (IS)347.1 - 349.2121.1 - 123.2

Note: The exact m/z values may vary slightly depending on the specific deuterated internal standard used and instrument calibration.[1][3]

Table 2: Summary of Method Performance Characteristics

ParameterPropafenone5-HydroxypropafenoneN-Depropylpropafenone
Linearity Range0.5 - 500 ng/mL0.25 - 500 ng/mL0.1 - 25 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL0.25 - 1.0 ng/mL0.1 ng/mL
Intra-day Precision (%CV)< 6.1%< 14.2%< 10%
Inter-day Precision (%CV)< 6.1%< 14.2%< 5%
Accuracy99.5 - 108.7%94.6 - 108.3%< 10% bias

The data presented in this table is a summary compiled from multiple sources and may vary based on the specific laboratory, instrumentation, and protocol used.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Depropylamino Hydroxy Propafenone-d5 (IS) plasma->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate_reconstitute Evaporate & Reconstitute supernatant->evaporate_reconstitute lc_injection Inject into LC System evaporate_reconstitute->lc_injection chrom_separation Chromatographic Separation (C18 or C8 Column) lc_injection->chrom_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chrom_separation->ms_detection quantification Quantification using Analyte/IS Peak Area Ratio ms_detection->quantification results Pharmacokinetic Data quantification->results

Caption: Workflow for the quantitative analysis of propafenone and its metabolites.

logical_relationship cluster_analytes Analytes of Interest propafenone Propafenone lcms LC-MS/MS System propafenone->lcms metabolite1 5-Hydroxypropafenone metabolite1->lcms metabolite2 N-Depropylpropafenone metabolite2->lcms is Internal Standard (Depropylamino Hydroxy Propafenone-d5) is->lcms correction Correction for Analytical Variability is->correction data Quantitative Data (Concentration) lcms->data correction->data

Caption: Role of the internal standard in quantitative analysis.

References

Application Notes and Protocols for the Dried Blood Spot (DBS) Analysis of Propafenone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias. The monitoring of propafenone and its primary active metabolites, 5-hydroxypropafenone (B19502) (5-OHPF) and N-despropylpropafenone (N-DPF), is crucial for optimizing therapeutic efficacy and minimizing dose-related side effects. Dried blood spot (DBS) analysis offers a minimally invasive and patient-centric approach for therapeutic drug monitoring, requiring only a small volume of blood. This document provides detailed application notes and protocols for the simultaneous quantitative analysis of propafenone and its metabolites in DBS samples using a highly sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of the UHPLC-MS/MS method for the analysis of propafenone, 5-hydroxypropafenone, and N-despropylpropafenone in dried blood spots.[1]

Table 1: Linearity and Range [1]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Propafenone5.11 - 1000≥ 0.99
5-Hydroxypropafenone5.11 - 1000≥ 0.99
N-Despropylpropafenone0.51 - 100≥ 0.99

Table 2: Precision and Accuracy [1]

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Propafenone LLOQ5.525.18107103
LQC2.503.3895.693.5
MQC3.154.2110198.7
HQC4.894.9299.8102
5-Hydroxypropafenone LLOQ6.344.94106107
LQC2.163.2393.496.3
MQC3.484.11102101
HQC5.214.7898.5104
N-Despropylpropafenone LLOQ7.5510.2103102
LQC2.631.5687.996.5
MQC4.125.4399.1101
HQC6.878.9110199.2

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 3: Recovery and Stability (Illustrative Data)

Note: Specific recovery and stability data for propafenone and its metabolites in DBS were not available in the primary literature reviewed. The following data is illustrative of typical performance for small molecules in validated DBS assays and should be confirmed during in-house validation.

AnalyteExtraction Recovery (%)Short-Term Stability (24h at RT)Long-Term Stability (30 days at -20°C)Freeze-Thaw Stability (3 cycles)
Propafenone> 85StableStableStable
5-Hydroxypropafenone> 85StableStableStable
N-Despropylpropafenone> 80StableStableStable

Experimental Protocols

Dried Blood Spot (DBS) Sample Collection and Preparation
  • Blood Collection : Collect capillary blood via a finger prick using a sterile lancet.

  • Spotting : Spot approximately 15 µL of blood onto a designated circle on a validated DBS card (e.g., Whatman 903).

  • Drying : Allow the DBS cards to air dry in a horizontal position at ambient temperature for at least 2 hours, protected from direct sunlight and contamination.

  • Storage : Once dried, store the DBS cards in sealed bags with desiccant at -20°C until analysis.

Sample Extraction
  • Punching : Punch a 3 mm disc from the center of the dried blood spot into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition : Add 100 µL of the internal standard (IS) solution (e.g., Amlodipine in acetonitrile:water, 50:50, v/v) to each tube.

  • Extraction : Add 200 µL of extraction solvent (acetonitrile) to each tube.

  • Vortexing : Vortex the tubes for 10 minutes to facilitate the extraction of the analytes.

  • Centrifugation : Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue with 100 µL of the mobile phase.

  • Injection : Inject an aliquot of the reconstituted sample into the UHPLC-MS/MS system.

UHPLC-MS/MS Method

UHPLC Conditions [1]

  • UHPLC System : Waters Acquity UPLC or equivalent

  • Column : BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A : 0.1% Formic acid in water

  • Mobile Phase B : 0.1% Formic acid in acetonitrile

  • Flow Rate : 0.6 mL/min

  • Gradient :

    • 0.0-0.2 min: 5% B

    • 0.2-0.8 min: 5-95% B

    • 0.8-1.0 min: 95% B

    • 1.0-1.1 min: 95-5% B

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

MS/MS Conditions [1]

  • Mass Spectrometer : Triple quadrupole mass spectrometer

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions :

    • Propafenone: m/z 342.2 → 116.1

    • 5-Hydroxypropafenone: m/z 358.2 → 132.1

    • N-Despropylpropafenone: m/z 300.2 → 74.1

    • Amlodipine (IS): m/z 409.1 → 238.0

  • Source Temperature : 150°C

  • Desolvation Temperature : 400°C

  • Collision Gas : Argon

Visualizations

metabolic_pathway Propafenone Propafenone Metabolite1 5-Hydroxypropafenone (Active) Propafenone->Metabolite1 CYP2D6 Metabolite2 N-Despropylpropafenone (Active) Propafenone->Metabolite2 CYP3A4, CYP1A2

Propafenone Metabolic Pathway

dbs_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A DBS Sample Collection (Finger Prick) B Spotting on DBS Card A->B C Drying at Room Temperature B->C D Punching 3mm Disc C->D E Extraction with Acetonitrile & IS D->E F Centrifugation E->F G Evaporation & Reconstitution F->G H UHPLC Separation G->H I Tandem Mass Spectrometry (MS/MS) Detection H->I J Data Acquisition & Quantification I->J

DBS Analysis Workflow

References

Application Note: High-Throughput UHPLC-MS/MS Method for the Simultaneous Quantification of Propafenone and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of the antiarrhythmic drug propafenone (B51707) and its primary active metabolites, 5-hydroxypropafenone (B19502) (5-OH-propafenone) and N-despropylpropafenone, in human plasma. The described protocol employs a simple protein precipitation technique for sample preparation, enabling rapid sample turnaround. Chromatographic separation is achieved in under 2 minutes, making this method ideal for high-throughput pharmacokinetic studies and therapeutic drug monitoring. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.

Introduction

Propafenone is a Class 1C antiarrhythmic agent used in the management of cardiac arrhythmias.[1][2][3] The drug undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of active metabolites, including 5-hydroxypropafenone and N-despropylpropafenone (also referred to as norpropafenone).[4][5][6][7] Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for optimizing therapeutic efficacy and minimizing the risk of adverse effects, given the significant interindividual variability in its pharmacokinetics.[1] This document provides a detailed protocol for a UHPLC-MS/MS method designed for the reliable quantification of these analytes in human plasma.

Metabolic Pathway of Propafenone

Propafenone is metabolized in the liver into two principal active metabolites. The hydroxylation of the aromatic ring, catalyzed by CYP2D6, forms 5-hydroxypropafenone.[4][5] The N-dealkylation of the propylamino side chain, mediated by both CYP3A4 and CYP1A2, results in the formation of N-despropylpropafenone.[5][7]

G Propafenone Propafenone Metabolite1 5-Hydroxypropafenone Propafenone->Metabolite1 CYP2D6 Metabolite2 N-Despropylpropafenone Propafenone->Metabolite2 CYP3A4, CYP1A2

Figure 1: Metabolic pathway of propafenone.

Experimental Protocol

Materials and Reagents
  • Propafenone, 5-hydroxypropafenone, and N-despropylpropafenone reference standards

  • Internal Standard (IS), e.g., Amlodipine or a deuterated analog of propafenone[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation

A UHPLC system coupled with a triple quadrupole mass spectrometer is required. The specific instrumentation used in the development of this method is detailed in the tables below.

Sample Preparation

A protein precipitation method is employed for the extraction of the analytes from the plasma matrix.

G cluster_prep Sample Preparation Start Plasma Sample (100 µL) Step1 Add 300 µL of Acetonitrile containing Internal Standard Start->Step1 Step2 Vortex Mix (1 min) Step1->Step2 Step3 Centrifuge (10,000 rpm, 5 min) Step2->Step3 Step4 Transfer Supernatant Step3->Step4 End Inject into UHPLC-MS/MS Step4->End

Figure 2: Sample preparation workflow.

UHPLC Conditions
ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.6 mL/min[8]
Gradient Refer to the detailed gradient table below
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 1.1 minutes[8]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.20955
0.80595
1.00595
1.01955
1.10955
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propafenone342.2116.227
5-Hydroxypropafenone358.2116.231
N-Despropylpropafenone300.374.225
Amlodipine (IS)409.1238.120

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, and stability according to established bioanalytical method validation guidelines.

Linearity

The calibration curves were linear over the following concentration ranges with a correlation coefficient (r²) of ≥0.99 for all analytes.

AnalyteLinearity Range (ng/mL)
Propafenone5.11 - 1000[8]
5-Hydroxypropafenone5.11 - 1000[8]
N-Despropylpropafenone0.51 - 100[8]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Propafenone LLOQ5.525.18107103
LQC3.894.1298.797.5
MQC2.503.3895.693.5
HQC4.154.7610199.8
5-Hydroxypropafenone LLOQ6.344.94106107
LQC4.213.8896.898.2
MQC2.163.2393.496.3
HQC3.984.51102101
N-Despropylpropafenone LLOQ7.5510.2103102
LQC5.126.8791.396.5
MQC2.631.5687.999.4
HQC4.763.4598.597.8

Data is representative and compiled from published literature.[8]

Conclusion

The UHPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of propafenone and its major active metabolites in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for high-throughput analysis in clinical and research settings. This method can be a valuable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and personalized medicine approaches for patients undergoing propafenone therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Depropylamino Hydroxy Propafenone-d5 LC-MS/MS Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of propafenone (B51707) and its metabolites, with a specific focus on Depropylamino Hydroxy Propafenone-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in LC-MS/MS assays?

This compound is a deuterated analog of a potential propafenone metabolite. Due to its structural similarity and mass difference from the non-deuterated analyte, it is an ideal internal standard (IS) for the quantitative analysis of propafenone and its metabolites in biological matrices.[1] The use of a stable isotope-labeled internal standard is a common practice in LC-MS/MS to correct for variability during sample preparation and analysis.

Q2: What are the major metabolites of propafenone that I should consider in my analysis?

Propafenone undergoes extensive metabolism, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[2] The two major active metabolites are 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDP).[2][3] Your analytical method should ideally be able to separate and quantify propafenone and these two key metabolites.

Q3: What are the typical mass transitions for propafenone and its main metabolites?

Mass spectrometric detection is typically performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The table below summarizes commonly used mass transitions. Please note that the transition for this compound is a theoretical value and should be optimized in your laboratory.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propafenone342.2116.2
5-Hydroxypropafenone358.2116.2
N-Depropylpropafenone300.374.2
This compound (Internal Standard)305.3 (Theoretical)74.2 (Theoretical)

These values are theoretical and require experimental verification.

Experimental Protocols

A validated LC-MS/MS method is crucial for accurate quantification. Below is a representative experimental protocol based on published literature.[3][4][5][6]

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Parameters

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5000 V
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound and related compounds.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peaks are tailing. What are the likely causes and how can I fix it?

A: Peak tailing is often observed for basic compounds like propafenone and its metabolites due to interactions with residual silanols on the silica-based column packing.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase by adding an acid like formic acid (0.1%) will ensure that the analytes are protonated and reduce their interaction with the stationary phase.

  • Solution 2: Use a Buffered Mobile Phase: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM), in your mobile phase can help to shield the silanol (B1196071) groups and improve peak shape.[7]

  • Solution 3: Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Try flushing the column or replacing the guard column.[8]

Q: I am observing split or fronting peaks. What should I investigate?

A: Split or fronting peaks can be caused by a few factors.

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion. Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.

  • Column Void or Channeling: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. This may require column replacement.

  • Clogged Frit: A partially blocked frit at the column inlet can also distort peak shape. Back-flushing the column may resolve this issue.[9]

G start Poor Peak Shape Observed tailing Tailing Peak? start->tailing fronting_split Fronting or Split Peak? tailing->fronting_split No tailing_yes Adjust Mobile Phase pH (Add 0.1% Formic Acid) tailing->tailing_yes Yes fronting_split_yes Check Injection Solvent (Ensure it's weaker than mobile phase) fronting_split->fronting_split_yes Yes buffer Use Buffered Mobile Phase (e.g., 10mM Ammonium Formate) tailing_yes->buffer check_column_tailing Check for Column Contamination (Flush or Replace Guard Column) buffer->check_column_tailing end Peak Shape Improved check_column_tailing->end column_void Inspect for Column Void (May need column replacement) fronting_split_yes->column_void clogged_frit Check for Clogged Frit (Back-flush column) column_void->clogged_frit clogged_frit->end

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Sensitivity or No Signal

Q: I am experiencing low signal intensity for my analyte. What are the common causes?

A: Low sensitivity can stem from various sources, from sample preparation to instrument settings.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte in the mass spectrometer source. Improve sample clean-up (e.g., using solid-phase extraction instead of protein precipitation) or adjust your chromatography to separate the analyte from the interfering compounds.

  • Incorrect Mass Spectrometer Settings: Ensure that the correct mass transitions are being monitored and that the collision energy and other source parameters are optimized for your specific analyte.

  • Analyte Degradation: Propafenone and its metabolites may be susceptible to degradation. Check the stability of your stock solutions and samples under different storage conditions.

Q: I am not seeing any signal for my analyte. What should I check first?

A: A complete loss of signal requires a systematic check of the entire workflow.

  • Verify Standard and Sample Preparation: Double-check all dilutions and ensure the correct concentrations were prepared.

  • Check for Leaks: Inspect the LC system for any leaks, as this can lead to a loss of flow and prevent the sample from reaching the mass spectrometer.

  • Confirm Instrument Communication: Ensure that the LC and MS systems are communicating properly and that the method has been downloaded correctly.

  • Basic Instrument Checks: Verify that the ion source is clean, the spray is stable, and there is sufficient gas and solvent supply.[10]

G start Low or No Signal low_signal Low Signal? start->low_signal no_signal No Signal? low_signal->no_signal No low_signal_yes Investigate Ion Suppression (Improve sample cleanup or chromatography) low_signal->low_signal_yes Yes no_signal_yes Verify Sample Preparation (Concentrations, Dilutions) no_signal->no_signal_yes Yes check_ms_settings Verify MS Parameters (Transitions, Collision Energy) low_signal_yes->check_ms_settings analyte_stability Assess Analyte Stability (Stock solutions and samples) check_ms_settings->analyte_stability end Signal Restored analyte_stability->end check_leaks Inspect System for Leaks no_signal_yes->check_leaks instrument_communication Confirm Instrument Communication check_leaks->instrument_communication basic_checks Perform Basic Instrument Checks (Source, Gas, Solvents) instrument_communication->basic_checks basic_checks->end G start Retention Time Shift check_mobile_phase Verify Mobile Phase Preparation start->check_mobile_phase check_equilibration Ensure Adequate Column Equilibration check_mobile_phase->check_equilibration check_pump Inspect Pump Performance (Pressure, Flow Rate) check_equilibration->check_pump check_temperature Verify Column Temperature Stability check_pump->check_temperature end Stable Retention Times check_temperature->end

References

Technical Support Center: Troubleshooting Common Issues with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in analytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS/MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[2] Since the d-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[2] By adding a known amount of the d-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[2]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] It is recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[3] The deuterium label should be on a stable part of the molecule to prevent hydrogen-deuterium exchange during sample preparation or analysis.[4]

Q3: Can a deuterated internal standard always correct for matrix effects?

While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5][6] This can occur if the analyte and the d-IS are affected differently by the matrix, a phenomenon known as differential matrix effects.[5] The most common cause is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect".[5] If they elute into regions with varying degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.[5]

Q4: How many deuterium atoms should an ideal internal standard have?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1] The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the d-IS sufficiently to be resolved from the natural isotopic distribution of the analyte, thus preventing cross-talk.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • Poor reproducibility of the analyte/internal standard area ratio.[5]

  • Inaccurate results for quality control (QC) samples.

  • High variability between replicate injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Confirm Co-elution: Inject a mixed solution of the analyte and d-IS to verify they elute at the exact same time. Even a slight separation can lead to differential matrix effects.[5][7] 2. Modify Chromatography: Adjust the mobile phase composition or gradient to achieve better co-elution.[1] 3. Use a Different Column: A column with different selectivity might resolve the issue.[7] 4. Consider a Different IS: If co-elution cannot be achieved, consider a ¹³C or ¹⁵N labeled internal standard, which is less prone to chromatographic shifts.[7]
Isotopic Impurity (Unlabeled Analyte) 1. Assess IS Purity: Analyze a high-concentration solution of the d-IS alone and monitor the mass transition of the unlabeled analyte.[1] 2. Correct for Contribution: If a significant amount of unlabeled analyte is present, you may need to correct for its contribution in your calculations or obtain a higher purity standard.[1]
In-source Fragmentation of d-IS 1. Optimize MS Conditions: The d-IS may lose a deuterium atom in the ion source, contributing to the analyte's signal.[1] Optimize source parameters like temperature and voltages to minimize fragmentation.
H/D Exchange 1. Assess Stability: The deuterium label may be exchanging with protons from the solvent or matrix, especially at non-stable positions (e.g., on heteroatoms like O or N).[8] This can be tested by incubating the d-IS in the sample matrix over time and observing any changes in the analyte/IS ratio.[1] 2. Use a More Stable IS: Select a d-IS with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings).[8]

Troubleshooting Workflow for Poor Precision

start Poor Precision or Inaccuracy check_coelution Assess Analyte & d-IS Co-elution start->check_coelution modify_chrom Modify Chromatographic Conditions check_coelution->modify_chrom Poor Co-elution check_purity Check d-IS Purity for Unlabeled Analyte check_coelution->check_purity Good Co-elution resolution Problem Resolved modify_chrom->resolution correct_calc Correct Calculations or Get Purer IS check_purity->correct_calc Impurity Found check_fragmentation Investigate In-Source Fragmentation check_purity->check_fragmentation High Purity correct_calc->resolution optimize_ms Optimize MS Source Conditions check_fragmentation->optimize_ms Fragmentation Observed check_stability Evaluate H/D Exchange Stability check_fragmentation->check_stability No Fragmentation optimize_ms->resolution use_stable_is Use IS with Stable Label Position check_stability->use_stable_is Instability Found check_stability->resolution Stable use_stable_is->resolution

Caption: A logical workflow for troubleshooting poor precision and accuracy.

Issue 2: Inadequate Correction for Matrix Effects

Symptoms:

  • Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.[2]

  • Inconsistent analyte/IS area ratios across different lots of biological matrix.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Ion Suppression/Enhancement 1. Post-Column Infusion Experiment: This experiment helps visualize regions of ion suppression or enhancement in your chromatogram.[2] By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[2] 2. Matrix Effect Evaluation: Quantify the matrix effect for both the analyte and the d-IS to see if they are impacted differently.[9][10] 3. Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[10] 4. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[10]
High Concentration of Interfering Matrix Components 1. Optimize Chromatography: Modify the chromatographic method to separate the analyte and d-IS from the highly suppressive regions of the chromatogram.

Troubleshooting Workflow for Matrix Effect Issues

start Inadequate Matrix Effect Correction eval_coelution Evaluate Chromatographic Co-elution start->eval_coelution perform_pci Perform Post-Column Infusion eval_coelution->perform_pci Good Co-elution optimize_chrom Optimize Chromatography eval_coelution->optimize_chrom Poor Co-elution quantify_me Quantify Matrix Effect perform_pci->quantify_me Suppression Zone Identified improve_cleanup Improve Sample Cleanup quantify_me->improve_cleanup Differential Effects Confirmed improve_cleanup->optimize_chrom dilute_sample Dilute Sample optimize_chrom->dilute_sample resolution Problem Resolved dilute_sample->resolution

References

Technical Support Center: Matrix Effects in the Analysis of Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting matrix effects in the quantitative analysis of propafenone (B51707) and its metabolites by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of propafenone analysis?

A1: A matrix effect is the alteration of ionization efficiency for propafenone and its internal standard (IS) by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to signal suppression (decreased response) or enhancement (increased response), compromising the accuracy and precision of quantification.[1]

Q2: What are the common causes of matrix effects in bioanalytical methods for propafenone?

A2: The primary causes are endogenous components of the biological sample that are not removed during sample preparation. For plasma or serum samples, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression.[3] Other sources include salts, proteins, and metabolites that co-elute with propafenone.[1][4][5]

Q3: How can I detect and quantify matrix effects in my propafenone assay?

A3: The most accepted method is the post-extraction spike analysis.[1] This involves comparing the peak area of propafenone spiked into a blank, extracted matrix to the peak area of propafenone in a neat (pure) solvent at the same concentration. The ratio of these two responses is called the Matrix Factor (MF).[1] An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS), like Propafenone-d7, sufficient to compensate for matrix effects?

A4: A SIL-IS is the best tool to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement.[6] This allows for an accurate ratio of analyte to IS to be maintained, correcting for the variability. However, it is still crucial to minimize the matrix effect itself to ensure method robustness and sensitivity.[1]

Q5: What is an acceptable level of matrix effect?

A5: According to regulatory guidelines, the coefficient of variation (%CV) of the matrix factor across different lots of matrix (e.g., plasma from at least 6 different sources) should be less than 15%.[6] This ensures that the effect, even if present, is consistent and can be reliably corrected by the internal standard.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: High variability in quality control (QC) samples and poor accuracy.
  • Potential Cause: Inconsistent matrix effects between different samples or matrix lots.

  • Troubleshooting Steps:

    • Evaluate Matrix Factor Across Lots: Perform the post-extraction spike experiment using at least six different lots of blank matrix. Calculate the Matrix Factor for each lot and determine the %CV. If the %CV is >15%, the sample cleanup procedure is insufficient.

    • Improve Sample Preparation: The goal is to remove interfering components more effectively.

      • If using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which offer higher selectivity.[2]

      • Specialized techniques like HybridSPE-Phospholipid removal can be highly effective for plasma samples.[3]

    • Optimize Chromatography: Modify your LC method to separate propafenone from the interfering matrix components.

      • Increase the gradient length or change the organic modifier to improve resolution.

      • Ensure propafenone does not elute in the "dead volume" at the beginning of the run where many polar interferences appear.[7]

Problem 2: Low sensitivity or inability to reach the desired Lower Limit of Quantification (LLOQ).
  • Potential Cause: Significant ion suppression is reducing the signal for propafenone.

  • Troubleshooting Steps:

    • Quantify Ion Suppression: Calculate the Matrix Factor. A value significantly less than 1 (e.g., <0.5) confirms strong ion suppression.

    • Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[4][8] If your instrument allows, testing APCI may reduce suppression.

    • Enhance Sample Cleanup: This is the most critical step. A cleaner extract will have fewer interfering components competing with propafenone for ionization. Solid-Phase Extraction (SPE) is often superior to LLE and PPT for removing phospholipids and other interferences.[2][9]

    • Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the mass spectrometer, though this may also reduce the analyte signal.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the degree of matrix effect and the recovery of propafenone.

Sample Preparation Method Analyte(s) Matrix Matrix Effect (%CV) Key Finding Reference
Liquid-Liquid Extraction (LLE)Propafenone & 5-OH PropafenoneHuman Plasma< 15%LLE with tertiary butyl methyl ether was effective in producing a reproducible method.[6]
HybridSPE-PhospholipidPropafenone & 5-OH PropafenoneHuman PlasmaLQC: 5.28%, HQC: 4.34%This technique provides cleaner extracts by specifically removing phospholipids, indicating no significant matrix effect.[3]
Protein Precipitation (Methanol)Propafenone & 5-OH PropafenoneHuman PlasmaNot specified, but method was successfulSimple protein precipitation was sufficient to achieve the desired sensitivity (0.5 ng/mL).[10]
Solid-Phase Extraction (SPE)Propafenone, 5-OH & N-depropyl PropafenoneHuman PlasmaIntra/Inter-day precision <10%SPE was used to develop a sensitive assay for propafenone and its two major metabolites.[9]

Experimental Protocols

Protocol 1: Matrix Factor Assessment (Post-Extraction Spike)
  • Objective: To quantitatively measure the matrix effect.

  • Procedure:

    • Prepare two sets of samples:

      • Set A (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After extraction, spike the resulting clean extract with propafenone at low and high QC concentrations.

      • Set B (Analyte in Neat Solution): Prepare solutions of propafenone in the mobile phase or reconstitution solvent at the same low and high QC concentrations.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) for each lot:

      • MF = (Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • Calculate the mean MF and the coefficient of variation (%CV) across all matrix lots. The %CV should be ≤15%.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for propafenone in human plasma.[6]

  • Objective: To extract propafenone from plasma while minimizing matrix components.

  • Materials:

    • Human plasma samples (250 µL)

    • Internal Standard (Propafenone-d7, 500 ng/mL), 50 µL

    • Ammonia (B1221849) solution (100 µL)

    • Tertiary butyl methyl ether (2 mL)

  • Procedure:

    • To a polypropylene (B1209903) tube, add 50 µL of the internal standard solution.

    • Add 250 µL of the plasma sample and vortex.

    • Add 100 µL of ammonia solution and vortex again.

    • Add 2 mL of tertiary butyl methyl ether, vortex for approximately 1 minute.

    • Centrifuge for 2 minutes at 4090 rcf at 10°C.[6]

    • Transfer 1 mL of the supernatant (organic layer) to a clean glass tube.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts related to troubleshooting matrix effects.

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_decision Evaluation A Set A: Spike Analyte into Post-Extraction Blank Matrix C Analyze Both Sets by LC-MS/MS A->C B Set B: Prepare Analyte in Neat Solvent B->C D Calculate Matrix Factor (MF) MF = Area(A) / Area(B) C->D E Calculate %CV of MF across ≥6 Matrix Lots D->E F Is %CV ≤ 15%? E->F G Method is Robust F->G Yes H Method Not Robust Optimize Sample Prep or Chromatography F->H No

Caption: Workflow for quantitative assessment of matrix effects.

start Significant Matrix Effect Observed (e.g., Poor Accuracy, Low Sensitivity) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 use_sil Implement SIL-IS (e.g., Propafenone-d7) to Compensate for Effect q1->use_sil No q2 Is the Matrix Effect Still Causing Issues (e.g., Ion Suppression Affecting LLOQ)? q1->q2 Yes use_sil->q2 optimize_prep Optimize Sample Preparation q2->optimize_prep Yes end_node Re-evaluate Matrix Effect q2->end_node No, SIL-IS is sufficiently compensating prep_options Switch to a More Selective Method: - Protein Precip. -> LLE - LLE -> SPE - Use Phospholipid Removal (e.g., HybridSPE) optimize_prep->prep_options optimize_lc Optimize Chromatography prep_options->optimize_lc lc_options Modify Gradient to Separate Analyte from Interferences Change Column Chemistry optimize_lc->lc_options lc_options->end_node

Caption: Decision tree for troubleshooting propafenone matrix effects.

cluster_ms Mass Spectrometer Ion Source (ESI) Propafenone Propafenone Droplet ESI Droplet Propafenone->Droplet Enters Ion Source Phospholipids Co-eluting Phospholipids Phospholipids->Droplet Enters Ion Source Detector Detector Signal Droplet->Detector Reduced Propafenone Ions (Ion Suppression)

Caption: Ion suppression pathway in propafenone ESI-MS analysis.

References

Improving peak shape and reproducibility in propafenone assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propafenone (B51707) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve peak shape and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC columns used for propafenone analysis?

A1: Reversed-phase columns are most commonly employed for propafenone analysis. C18 and C8 columns are frequently reported in the literature, with particle sizes typically in the 3 to 5 µm range.[1][2][3] The choice between C18 and C8 will depend on the desired retention and selectivity for propafenone and its metabolites.

Q2: What are common mobile phase compositions for propafenone HPLC assays?

A2: Common mobile phases consist of a mixture of an organic solvent and an aqueous buffer.[1][2][3][4] Acetonitrile (B52724) or methanol (B129727) are typical organic modifiers, while the aqueous phase often contains phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffers to control pH.[3][5] The exact ratio of organic to aqueous phase will vary depending on the column and specific separation requirements.

Q3: What is the importance of pH in the mobile phase for propafenone analysis?

A3: The pH of the mobile phase is a critical parameter in the analysis of propafenone, which is a basic compound with a pKa of 9.0.[6] Small changes in pH can significantly alter the ionization state of propafenone, affecting its retention time, peak shape, and overall separation.[7] Maintaining a consistent and appropriate pH is crucial for reproducible results.

Q4: What sample preparation methods are suitable for propafenone in plasma or serum?

A4: Common sample preparation techniques for propafenone in biological matrices include protein precipitation and liquid-liquid extraction.[8][9][10] A simple and effective protein precipitation method involves the use of a mixture of zinc sulfate (B86663) and methanol.[1][10] Liquid-liquid extraction can also be employed to isolate propafenone from plasma.[9]

Troubleshooting Guide

Issue 1: Peak Tailing

Q: Why is my propafenone peak exhibiting tailing?

A: Peak tailing for basic compounds like propafenone is often caused by strong interactions between the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. This can be mitigated by several approaches:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of residual silanol groups, reducing their interaction with the protonated propafenone molecule. However, be mindful of the column's pH limitations, as silica-based columns can dissolve at high pH (typically above pH 8).[11]

  • Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can compete with propafenone for active silanol sites, thereby improving peak shape.

  • Column Selection: Using a column with low silanol activity or an end-capped column can minimize undesirable secondary interactions.[4]

Issue 2: Poor Reproducibility of Retention Times

Q: My retention times for propafenone are shifting between injections. What could be the cause?

A: Fluctuations in retention time can stem from several factors related to the HPLC system and method parameters:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.

  • Unstable Column Temperature: Temperature fluctuations can affect retention times. Using a column oven is recommended to maintain a consistent temperature.[3]

  • Lack of Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

  • Changes in Mobile Phase pH: As propafenone's retention is sensitive to pH, even small variations in the mobile phase pH can lead to shifts in retention time.[7] Prepare buffers carefully and check the pH before use.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile:Ammonium Acetate Buffer)
  • Prepare 10mM Ammonium Acetate Buffer:

    • Weigh out the appropriate amount of ammonium acetate to prepare a 10mM solution in HPLC-grade water.

    • Adjust the pH to the desired value (e.g., 4.5) using a suitable acid (e.g., formic acid).

    • Filter the buffer solution through a 0.45 µm filter.

  • Prepare the Mobile Phase:

    • Mix the filtered ammonium acetate buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 70:30 v/v).[3]

    • Degas the mobile phase using sonication or vacuum filtration before use.

Quantitative Data Summary

ParameterRecommended ConditionsReference(s)
Column Type C18 or C8, 5 µm[1][2]
Mobile Phase Acetonitrile/Methanol and Water/Buffer[1][2][3][4]
Buffer Ammonium Acetate or Phosphate[3][5]
Detection UV at ~246 nm[3]
Flow Rate 0.7 - 1.7 mL/min[1][12]

Diagrams

Troubleshooting_Peak_Tailing start Propafenone Peak Tailing Observed cause1 Cause: Silanol Interactions start->cause1 solution1a Adjust Mobile Phase pH (e.g., slightly basic, check column tolerance) cause1->solution1a solution1b Add Mobile Phase Modifier (e.g., Triethylamine) cause1->solution1b solution1c Use End-Capped or Low-Silanol Activity Column cause1->solution1c end Improved Peak Shape solution1a->end solution1b->end solution1c->end

Caption: Troubleshooting workflow for propafenone peak tailing.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., Protein Precipitation) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffered Organic/Aqueous) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection hplc_run HPLC Separation (C18/C8 Column) injection->hplc_run detection UV Detection hplc_run->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for propafenone HPLC analysis.

References

Technical Support Center: Depropylamino Hydroxy Propafenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Depropylamino Hydroxy Propafenone-d5 in solution for researchers, scientists, and drug development professionals. The information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

A1: this compound in its solid form (typically a pale yellow oil) should be stored at -20°C.[1]

Q2: What is the general solubility of this compound?

A2: The compound is known to be soluble in chloroform.[1] For other solvents, it is recommended to perform solubility tests starting with small quantities.

Q3: Is there specific stability data available for this compound in various solutions?

A3: Currently, there is limited direct stability data published for this compound. However, stability studies on the parent compound, propafenone (B51707) hydrochloride, can provide valuable insights. It is important to note that the stability of the deuterated metabolite may not be identical to the parent drug, and therefore, this information should be used as a general guideline.

Q4: What are the likely degradation pathways for this compound?

A4: Based on forced degradation studies of the parent compound, propafenone, this compound is likely susceptible to oxidative and thermal degradation.[2] Degradation under acidic conditions is possible, while it appears to be more stable in alkaline conditions at room temperature.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low analytical signal for the analyte. Degradation of the compound in the prepared solution.- Prepare fresh solutions daily. - Avoid prolonged exposure to elevated temperatures or strong light. - If using an aqueous buffer, check the pH and consider adjusting to a more neutral or slightly acidic pH. - For long-term storage of solutions, consider freezing at -20°C or -80°C, after verifying freeze-thaw stability.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.- Review the solution preparation and storage conditions. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Ensure the analytical method is "stability-indicating," meaning it can separate the parent compound from its degradants.
Precipitation of the compound in solution. Poor solubility or instability in the chosen solvent/buffer.- Re-evaluate the solvent composition. Consider using a co-solvent like acetonitrile (B52724) or methanol (B129727) for aqueous solutions. - Adjust the pH of the solution. - For intravenous solutions, be cautious when mixing with other compounds, as precipitation can occur.[3]

Stability Data Summary (Based on Propafenone Hydrochloride)

The following tables summarize stability data from studies on propafenone hydrochloride. This data can be used as a reference for designing experiments with this compound.

Table 1: Stability of Propafenone Hydrochloride in Intravenous Solutions [4]

ConcentrationDiluentContainerTemperatureDurationStability
0.5 mg/mL5% DextroseSyringe/PVC Bag20.5-22.5°C48 hoursStable (<10% loss)
1 mg/mL5% DextroseSyringe/PVC Bag20.5-22.5°C48 hoursStable (<10% loss)
2 mg/mL5% DextroseSyringe/PVC Bag20.5-22.5°C48 hoursStable (<10% loss)
0.5 mg/mL5% Dextrose + 0.2% NaClSyringe/PVC Bag20.5-22.5°C48 hoursStable (<10% loss)
1 mg/mL5% Dextrose + 0.2% NaClSyringe/PVC Bag20.5-22.5°C48 hoursStable (<10% loss)
2 mg/mL5% Dextrose + 0.2% NaClSyringe20.5-22.5°C48 hoursStable (<10% loss)
2 mg/mL5% Dextrose + 0.2% NaClPVC Bag20.5-22.5°C-Precipitated upon thawing

Table 2: Stability of Propafenone Hydrochloride Oral Suspension [5][6]

ConcentrationVehicleStorageTemperatureDurationStability
10 mg/mL1:1 Ora-Plus & Ora-SweetHDPE Bottles2-8°C90 daysStable
10 mg/mL1:1 Ora-Plus & Ora-SweetHDPE BottlesRoom Temp90 daysStable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC or LC-MS/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is an example of a stability-indicating HPLC method adapted from literature for propafenone and its metabolites.[7] Method optimization will be required for this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 248 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo hplc Stability-Indicating HPLC/LC-MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Degradation Products parent This compound oxidative_prod Oxidative Degradants parent->oxidative_prod Oxidation (H₂O₂) thermal_prod Thermal Degradants parent->thermal_prod Heat acid_prod Acidic Degradants parent->acid_prod Acidic Conditions

References

Technical Support Center: Propafenone Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of propafenone (B51707) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-subject variability in the plasma concentrations of propafenone and its metabolites. Is this normal?

A1: Yes, significant interindividual variability is a well-documented characteristic of propafenone pharmacokinetics. This is primarily due to the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, which is the main enzyme responsible for metabolizing propafenone to its active metabolite, 5-hydroxypropafenone (B19502) (5-OHP).[1][2][3] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to substantial differences in drug and metabolite levels.[1][4] When designing your study, it is crucial to consider CYP2D6 genotyping of your subjects if you aim to reduce variability and better interpret the pharmacokinetic data.

Q2: Our assay is struggling to achieve the required lower limit of quantification (LLOQ) for the metabolites. How can we improve sensitivity?

A2: Achieving a low LLOQ, often in the sub-ng/mL range, is critical for pharmacokinetic studies.[5][6] If you are experiencing sensitivity issues, consider the following:

  • Sample Preparation: Optimize your extraction procedure. While protein precipitation is simple, it may not be sufficient to remove interfering matrix components.[5][7] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract, reducing matrix effects and improving the signal-to-noise ratio.[8][9]

  • Mass Spectrometry Parameters: Ensure that your MS/MS parameters, such as precursor and product ion selection, collision energy, and ion source settings, are fully optimized for each metabolite.

  • Chromatography: Improve chromatographic peak shape and reduce co-elution of matrix components with your analytes. A gradient elution with a high-efficiency column can enhance separation and sensitivity.[9]

Q3: We are seeing poor reproducibility and accuracy in our results. What are the potential causes?

A3: Poor reproducibility and accuracy often stem from unaddressed matrix effects or issues with the internal standard (IS).

  • Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can interfere with the ionization of your target analytes in the mass spectrometer, leading to ion suppression or enhancement.[10][11] This can cause inaccurate and irreproducible results. It is essential to evaluate matrix effects during method development.[11][12] This can be done by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution.

  • Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical properties and experience similar matrix effects. If a stable isotope-labeled IS is not available, a structural analog should be used with caution, and its performance must be thoroughly validated.

Q4: Do we need to quantify both the parent drug and its metabolites?

A4: Yes, it is highly recommended. Propafenone has two major active metabolites: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDP).[1][9] These metabolites contribute to the overall pharmacological and potential toxicological effects.[13][14] Therefore, simultaneous quantification of propafenone and its active metabolites is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics.[6][7][15]

Q5: Is it necessary to consider the stereochemistry of propafenone and its metabolites?

A5: Propafenone is administered as a racemate, and its enantiomers can exhibit different pharmacological properties and metabolic profiles. While most routine bioanalytical methods do not differentiate between enantiomers, stereoselective quantification can provide deeper insights into the drug's disposition.[16][17][18] If your research questions involve detailed mechanistic studies, developing a chiral method may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction procedure.Optimize the extraction solvent, pH, and mixing/vortexing time. Consider switching from LLE to SPE or using a different SPE sorbent.
Analyte instability during sample processing.Keep samples on ice, minimize processing time, and evaluate the stability of the analytes under your experimental conditions.
High Matrix Effects Insufficient sample cleanup.Switch from protein precipitation to a more rigorous method like SPE or LLE.[19] Optimize the chromatographic separation to avoid co-elution of interfering phospholipids.
Inappropriate ionization mode.While ESI is common, consider trying Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects for certain compounds.[19]
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Use a guard column and ensure proper sample cleanup. Flush the column or replace it if necessary.
Incompatible mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent Internal Standard Response Matrix effects on the IS.Use a stable isotope-labeled internal standard whenever possible.
IS concentration is too high or too low.Optimize the concentration of the IS to be within the linear range of the assay and comparable to the expected analyte concentrations.

Quantitative Data Summary

The following table summarizes key parameters from published LC-MS/MS methods for the quantification of propafenone and its metabolites in human plasma.

Analyte(s)LLOQ (ng/mL)Extraction MethodChromatographic ColumnReference
Propafenone, 5-OHP0.5Protein Precipitation (Methanol)Hedera ODS-2 C18[7]
Propafenone, 5-OHPPPF: 0.5, 5-OHP: 0.25Hybrid SPE PrecipitationGemini C18[5]
Propafenone, 5-OHP, NDPPPF: 5.11, 5-OHP: 5.11, NDP: 0.51Liquid-Liquid Extraction (Ethyl Acetate)Hypurity Advance C18[8]
Propafenone, 5-OHP, NDPPPF: 1.0, 5-OHP: 1.0, NDP: 0.1Solid-Phase ExtractionACE-5 C8[9]
Propafenone, 5-OHP0.499, 0.496Not specifiedThermo Betabasic C8[20]

Experimental Protocols

Protocol: Simultaneous Quantification of Propafenone, 5-Hydroxypropafenone, and N-Depropylpropafenone in Human Plasma using LC-MS/MS

This protocol is a generalized example based on common methodologies.[8][9] It should be optimized and validated for your specific laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples and internal standard (IS) working solution.

  • To 200 µL of plasma, add 50 µL of IS solution (e.g., deuterated propafenone).

  • Vortex for 30 seconds.

  • Condition an SPE cartridge (e.g., C8 or a mixed-mode cation exchange) with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: HPLC or UPLC system.

  • Column: C18 or C8 analytical column (e.g., 50 x 2.1 mm, <3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might start at 10-20% B, ramp up to 90% B, hold, and then re-equilibrate.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor → product ion transitions for each analyte and the IS.

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of propafenone, 5-OHP, and NDP into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and apply a linear regression model.

Visualizations

Propafenone_Metabolism Propafenone Propafenone Metabolite1 5-Hydroxypropafenone (5-OHP) (Active) Propafenone->Metabolite1 CYP2D6 Metabolite2 N-Depropylpropafenone (NDP) (Active) Propafenone->Metabolite2 CYP3A4, CYP1A2 Conjugates Glucuronide & Sulfate Conjugates Propafenone->Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of propafenone.

Caption: Bioanalytical workflow for metabolite quantification.

References

Propafenone Analysis by ESI-MS: A Technical Support Center for Minimizing Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of propafenone (B51707) by Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the ESI-MS analysis of propafenone, offering potential causes and actionable solutions.

Q1: I am observing significant signal suppression for propafenone. What are the likely causes and how can I mitigate this?

A1: Signal suppression for propafenone in ESI-MS is primarily caused by co-eluting matrix components that compete for ionization.[1][2][3] The most common sources of interference in biological matrices like plasma are phospholipids.[4]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inefficient sample cleanup is a major contributor to ion suppression.[5] If you are using a simple protein precipitation method, consider more advanced techniques.

    • Recommended Action: Implement a sample preparation method specifically designed to remove phospholipids, such as Hybrid Solid-Phase Extraction (HybridSPE) or Liquid-Liquid Extraction (LLE).[4][6]

  • Optimize Chromatographic Separation: Poor separation between propafenone and matrix components can lead to co-elution and subsequent ion suppression.[7]

    • Recommended Action: Adjust the mobile phase composition and gradient to improve the resolution of propafenone from the matrix. Ensure that propafenone does not elute in the void volume where many matrix components are present.[8][9]

  • Review Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency.[4][10]

  • Check for System Contamination: Carryover from previous injections or contamination of the LC-MS system can introduce interfering species.[1]

    • Recommended Action: Implement a robust column washing step between injections and regularly clean the ion source.

The following diagram illustrates a systematic approach to troubleshooting ion suppression for propafenone analysis.

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Solutions cluster_chromatography Chromatography Solutions start Significant Ion Suppression Observed for Propafenone sample_prep Evaluate Sample Preparation Method start->sample_prep Start Here chromatography Optimize Chromatographic Separation sample_prep->chromatography If suppression persists ppt Protein Precipitation sample_prep->ppt mobile_phase Review Mobile Phase Composition chromatography->mobile_phase If suppression persists gradient Adjust Gradient Profile chromatography->gradient system_check Check for System Contamination mobile_phase->system_check If suppression persists solution Ion Suppression Minimized system_check->solution Problem Resolved lle Liquid-Liquid Extraction spe Solid-Phase Extraction (e.g., HybridSPE) column Select Appropriate Column (e.g., C18) flow_rate Optimize Flow Rate

Caption: Troubleshooting workflow for addressing ion suppression in propafenone ESI-MS analysis.

Q2: What is an effective sample preparation protocol to reduce matrix effects for propafenone in plasma?

A2: A highly effective method for reducing matrix effects, particularly from phospholipids, is the use of Hybrid Solid-Phase Extraction (HybridSPE).[4] This technique combines protein precipitation and phospholipid removal in a single step.

Experimental Protocol: HybridSPE-Phospholipid Removal

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of 1% formic acid in acetonitrile containing the internal standard (e.g., a stable isotope-labeled propafenone).

    • Vortex the mixture for 30 seconds to precipitate proteins.[4]

  • Phospholipid Removal:

    • Transfer the entire mixture (400 µL) to a HybridSPE-Phospholipid cartridge.

    • Apply a vacuum or positive pressure to force the sample through the cartridge, collecting the phospholipid-depleted filtrate.

  • Analysis:

    • The resulting filtrate is ready for direct injection into the LC-MS/MS system.[4]

This protocol has been shown to effectively remove phospholipids, leading to improved accuracy, precision, and robustness of the assay.[4]

Q3: Which mobile phase composition is recommended for the analysis of propafenone by LC-ESI-MS?

A3: For positive ion mode ESI, a mobile phase consisting of a volatile buffer and an organic solvent is recommended. A commonly used and effective mobile phase is a mixture of ammonium formate and methanol or acetonitrile.[4][10] The addition of a small amount of formic acid helps to promote the formation of [M+H]+ ions and improve peak shape.

Recommended Mobile Phase Compositions:

Aqueous ComponentOrganic ComponentRatio (v/v)Reference
10mM Ammonium formate (pH 3.0 with formic acid)Methanol20:80[4]
5mM Ammonium acetate in water5mM Ammonium acetate in methanol-tetrahydrofuran (50:50)Gradient[10]
0.1% Formic acid in waterMethanol with 0.1% formic acid80:20[6]
5mM Ammonium acetate with 0.2% formic acid (pH 3.2)Methanol32:68[12]
0.1% Formic acid in waterAcetonitrile with 0.1% formic acidGradient[11]

Q4: How can I confirm that ion suppression is affecting my propafenone signal?

A4: The presence of ion suppression can be qualitatively and quantitatively assessed using a post-column infusion experiment.[8]

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Infuse a standard solution of propafenone at a constant flow rate into the LC eluent stream after the analytical column and before the ESI source.

    • This will generate a stable baseline signal for propafenone.

  • Injection:

    • Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte).

  • Analysis:

    • Monitor the propafenone signal. Any dips or decreases in the baseline signal indicate the elution of matrix components that are causing ion suppression.[8]

The following diagram illustrates the experimental setup for a post-column infusion experiment.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System pump LC Pump injector Autosampler pump->injector column Analytical Column injector->column tee Tee Mixer column->tee syringe_pump Syringe Pump (Propafenone Standard) syringe_pump->tee ms Mass Spectrometer (ESI Source) tee->ms data Data System ms->data

Caption: Schematic of a post-column infusion setup to detect ion suppression.

Q5: What are the key mass spectrometric parameters for propafenone analysis?

A5: Propafenone is typically analyzed in positive ion mode using multiple reaction monitoring (MRM) for quantification.

Typical MS/MS Transitions for Propafenone and its Metabolite:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Propafenone342.2116.2[6]
5-Hydroxypropafenone (B19502)358.2116.2[6]
Propafenone-D7 (Internal Standard)349.2123.2[6]
Propafenone342.2116.1[13]
5-Hydroxypropafenone358.2116.2[13]

Note: The optimal fragmentor voltage and collision energy should be determined for your specific instrument.[13]

References

Troubleshooting guide for propafenone bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propafenone (B51707) bioanalysis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantitative analysis of propafenone in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in propafenone bioanalysis?

A1: The most frequent challenges include managing matrix effects, ensuring analyte stability, achieving adequate sensitivity, and troubleshooting chromatographic issues such as poor peak shape and carryover.

Q2: What type of analytical technique is most suitable for propafenone quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and ability to quantify propafenone and its metabolites at low concentrations in complex biological matrices.[1][2][3][4]

Q3: Is propafenone sensitive to any particular environmental conditions?

A3: Yes, propafenone and its metabolite 5-hydroxypropafenone (B19502) are known to be light-sensitive.[1] Therefore, all sample processing and analysis should be carried out under monochromatic light conditions to prevent photodegradation. Propafenone has also been found to be susceptible to oxidative and thermal degradation.[5]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My propafenone peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for a basic compound like propafenone is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing material.[6][7] Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase pH: The pH of your mobile phase may be inappropriate. For a basic analyte like propafenone, using a mobile phase with a low pH (e.g., 2.5-3.5) will ensure the analyte is in its protonated form and minimize interactions with residual silanols.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7][8] Try diluting your sample and reinjecting to see if the peak shape improves.

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can cause peak tailing.[6][7] If you suspect column degradation, try backflushing the column or replacing it with a new one.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can lead to band broadening and peak tailing.[6] Ensure that the tubing is as short and narrow as possible.

  • Mobile Phase Additives: Consider adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM). TEA can interact with the active silanol sites, reducing their availability to interact with propafenone.[6]

Issue 2: Inconsistent Results and Poor Reproducibility

Q: I am observing significant variability in my results between injections. What could be the cause?

A: Inconsistent results are often linked to issues with sample preparation, instrument stability, or the internal standard.

  • Matrix Effects: The co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of propafenone, leading to inaccurate and imprecise results.[1][9] It is crucial to evaluate and minimize matrix effects. Using a stable isotope-labeled internal standard (e.g., Propafenone-d7) is the best way to compensate for these effects.[1]

  • Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) must be robust and reproducible. Incomplete extraction or protein precipitation can lead to variability.

  • Internal Standard (IS) Selection: The internal standard should be added to the samples as early as possible in the sample preparation workflow to account for variability during the extraction process. The IS should have similar physicochemical properties to propafenone.[10]

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: I am struggling to achieve the required lower limit of quantification (LLOQ) for propafenone. How can I improve my method's sensitivity?

A: Low sensitivity can be a result of several factors, from sample preparation to mass spectrometer settings.

  • Sample Preparation: Ensure your sample preparation method includes a concentration step. Solid-phase extraction (SPE) can be particularly effective for cleaning up the sample and concentrating the analyte.

  • Mass Spectrometer Parameters: Optimize the mass spectrometer settings for propafenone. This includes optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy for the selected MRM transitions.[1]

  • Chromatographic Conditions: A well-focused chromatographic peak will have a higher intensity. Ensure your mobile phase composition and gradient are optimized to produce a sharp, narrow peak for propafenone.

  • Matrix Effects: Ion suppression due to matrix effects can significantly reduce the analyte signal.[9] If you suspect ion suppression, you may need to improve your sample cleanup procedure or adjust your chromatography to separate propafenone from the interfering matrix components.

Quantitative Data Summary

The following tables summarize key quantitative data from validated bioanalytical methods for propafenone.

Table 1: Extraction Recovery of Propafenone and its Metabolite

AnalyteExtraction MethodMatrixRecovery (%)Reference
PropafenoneProtein PrecipitationHuman Plasma94.3 - 100.9[2]
5-HydroxypropafenoneProtein PrecipitationHuman Plasma98.5 - 105.2[2]
PropafenoneLiquid-Liquid ExtractionHuman Plasma~100[11]
5-HydroxypropafenoneLiquid-Liquid ExtractionHuman Plasma~100[11]

Table 2: Matrix Effect Data for Propafenone and its Metabolite

AnalyteMatrixMatrix Effect (%)Reference
PropafenoneHuman Plasma94.3 - 100.9[2]
5-HydroxypropafenoneHuman Plasma98.5 - 105.2[2]
PropafenoneHuman PlasmaNo significant effect observed
5-HydroxypropafenoneHuman PlasmaNo significant effect observed

Table 3: Linearity and LLOQ of Recent Propafenone Bioanalytical Methods

Analyte(s)MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Propafenone & 5-HydroxypropafenoneLC-MS/MS0.5 - 4000.5[2]
PropafenoneLC-MS/MS0.499 - 1502.8410.499[1]
5-HydroxypropafenoneLC-MS/MS0.496 - 504.0790.496[1]
PropafenoneRP-UPLC15 - 60015[12]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the protein precipitation of plasma samples for propafenone analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking: To a 200 µL aliquot of plasma, add the internal standard solution (e.g., Propafenone-d7).

  • Protein Precipitation: Add 800 µL of cold methanol (B129727) to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Propafenone

This protocol provides a starting point for developing an LC-MS/MS method for propafenone.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Hedera ODS-2 C18, Betabasic C8).[1][2]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid) and an organic component (e.g., methanol).[2] An isocratic or gradient elution can be used.

  • Flow Rate: A flow rate of 0.4-1.0 mL/min is typical.[1][2]

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[1]

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used for propafenone.[4]

  • MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for propafenone and its internal standard. For propafenone, a common transition is m/z 342.2 -> 116.2.[1]

Visualizations

Propafenone_Metabolism Propafenone Propafenone 5-Hydroxypropafenone 5-Hydroxypropafenone Propafenone->5-Hydroxypropafenone CYP2D6 Norpropafenone Norpropafenone Propafenone->Norpropafenone CYP3A4 Further Metabolism Further Metabolism 5-Hydroxypropafenone->Further Metabolism Norpropafenone->Further Metabolism

Caption: Metabolic pathway of propafenone.

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Result Reporting Result Reporting Data Processing->Result Reporting

Caption: General workflow for propafenone bioanalysis.

References

Technical Support Center: Internal Standard (IS) Response Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in internal standard (IS) response during their experiments.

Troubleshooting Guides

A sudden or consistent variation in the internal standard response can compromise the accuracy and reliability of quantitative analysis.[1] This guide provides a systematic approach to identifying and resolving the root cause of IS variability.

Initial Assessment: Is the Variability Random or Systematic?

The first step is to determine the nature of the variability by plotting the IS response across the analytical run.

  • Random Fluctuation: Inconsistent and unpredictable changes in the IS area suggest a lack of consistency in the analytical process.[2]

  • Systematic Drift: A gradual and consistent increase or decrease in the IS response over the course of the run may indicate issues with instrument stability or chromatographic conditions.

The following diagram illustrates a general workflow for troubleshooting IS response variability.

Troubleshooting_IS_Variability Troubleshooting Internal Standard Variability A High IS Variability Observed B Pattern Analysis A->B C Random Fluctuation B->C Random D Systematic Drift B->D Systematic E Investigate Sample Preparation C->E F Check LC System & Autosampler C->F G Evaluate MS Detector Performance C->G H Check for Matrix Effects C->H I Review Chromatographic Method D->I J Investigate Instrument Stability D->J K Solution Implemented E->K F->K G->K H->K I->K J->K

Caption: General workflow for troubleshooting internal standard variability.

Guide 1: Investigating Sample Preparation Issues

Inconsistent sample preparation is a frequent source of random IS variability.[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Acceptable Criteria
Inaccurate Pipetting of IS Verify pipette calibration and technique. Use a calibrated positive displacement pipette for viscous solutions.Pipetting error should be within ±2%.
Incomplete Extraction Optimize extraction procedure (e.g., vortex time, solvent choice, pH). Ensure consistent shaking/mixing for all samples.Consistent recovery across all samples.
Variable Solvent Evaporation Ensure consistent and complete solvent evaporation for all samples. Avoid excessive heat that could degrade the IS.No visible solvent residue after reconstitution.
Insufficient Mixing Vortex samples thoroughly after adding the IS and after reconstitution.A homogenous solution with no visible particulates.
IS Adsorption Use silanized glassware or polypropylene (B1209903) tubes to prevent adsorption of the analyte and IS to container surfaces.[1]Consistent IS response in plastic vs. glass vials.
IS Instability in Matrix Evaluate the stability of the IS in the biological matrix under the storage and processing conditions.No significant degradation over the experimental timeframe.

Experimental Protocol: Verifying IS Stock Solution Stability

  • Preparation: Prepare a fresh IS stock solution and a sample of the stock solution that has been stored under typical experimental conditions.

  • Analysis: Analyze both the fresh and stored IS solutions by injecting them multiple times.

  • Evaluation: Compare the peak areas of the two solutions. A significant difference may indicate degradation of the stored solution.

Guide 2: Troubleshooting LC System and Autosampler Problems

Issues with the liquid chromatography (LC) system or autosampler can introduce variability in the amount of sample injected, leading to inconsistent IS response.[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Injection Volumes Check the autosampler for air bubbles in the syringe and sample loop. Perform an injection precision test.
Sample Carryover Implement a robust needle wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.
Clogged Tubing or Injector Port Backflush the system or replace any clogged tubing.
Leaking Pump Seals or Connections Inspect the system for any visible leaks. Perform a pressure test.

Experimental Protocol: Autosampler Injection Precision Test

  • Preparation: Prepare a single vial containing the IS at a known concentration.

  • Analysis: Program the autosampler to perform at least six replicate injections from the same vial.

  • Evaluation: Calculate the relative standard deviation (RSD) of the IS peak areas. A high RSD (>15%) may indicate an issue with the autosampler.[3]

Workflow_Injection_Precision_Test Autosampler Injection Precision Test Workflow A Prepare IS Solution B Perform 6+ Replicate Injections A->B C Acquire IS Peak Areas B->C D Calculate RSD of Peak Areas C->D E RSD <= 15%? (Pass) D->E Yes F RSD > 15%? (Fail) D->F No G Investigate Autosampler F->G

Caption: Workflow for conducting an autosampler injection precision test.

Guide 3: Assessing Mass Spectrometer (MS) Detector Performance

Instability in the MS detector can lead to fluctuating signal intensity.[2][3]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Dirty Ion Source Clean the ion source components, including the spray needle/probe, capillary, and skimmer.
Improperly Positioned Spray Needle Optimize the position of the spray needle for maximum signal intensity and stability.
Fluctuating Ionization Efficiency Ensure stable gas flows and temperatures in the ion source.
Detector Fatigue If the detector is old or has been exposed to high signal levels for an extended period, it may need to be replaced.

Guide 4: Evaluating and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common cause of IS response variability.[4]

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A: IS in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the IS after extraction.

    • Set C: Blank matrix extract (no IS).

  • Analysis: Analyze all three sets of samples.

  • Calculation:

    • Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Strategies to Minimize Matrix Effects:

  • Improve Sample Cleanup: Use more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Modify the chromatographic method to separate the IS from co-eluting matrix components.

  • Use a Stable Isotope-Labeled (SIL) IS: A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects, providing better normalization.[1][4]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.

Matrix_Effect_Evaluation Matrix Effect Evaluation Workflow A Prepare 3 Sample Sets: A) IS in Neat Solution B) Post-Spiked Matrix Extract C) Blank Matrix Extract B Analyze All Sample Sets A->B C Calculate Matrix Effect (%) B->C D Significant Matrix Effect? C->D E Optimize Sample Prep/ Chromatography D->E Yes F No Significant Effect (Proceed with Method) D->F No

Caption: Workflow for evaluating matrix effects using the post-extraction addition method.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of variability for an internal standard response?

While there are no universally defined regulatory limits, a common practice is to investigate if the IS response of an unknown sample deviates significantly from the average response of the calibration standards (CS) and quality control (QC) samples.[1] Some laboratories use a threshold of ±50% of the mean IS response of the CS and QC samples.

Q2: How do I choose an appropriate internal standard?

The ideal internal standard should be chemically and physically similar to the analyte.[5] A stable isotope-labeled (SIL) version of the analyte is the preferred choice for LC-MS applications because it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[1][4] If a SIL-IS is not available, a structural analog can be used. The IS should not be present in the samples being analyzed.[5][6]

Q3: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps, including extraction, evaporation, and reconstitution.[5]

Q4: What is the optimal concentration for an internal standard?

The IS concentration should be high enough to provide a good signal-to-noise ratio but should not be so high that it causes detector saturation or suppresses the analyte's ionization.[1] It is also important to ensure that the IS does not contain impurities of the analyte, especially when using a SIL-IS, as this can interfere with the quantification of the analyte at the lower limit of quantification (LLOQ).[7]

Q5: Can I still use the data if I observe significant IS variability?

If the IS response variability in subject samples is similar to that observed in the calibration standards and QCs within the same run, it is less likely to impact data accuracy.[8] However, if the IS response in a subset of samples is substantially different, it warrants further investigation.[8][9] Re-analysis of the affected samples may be necessary.[8] If the variability is reproducible upon re-analysis, it may indicate a matrix effect specific to those samples, and further method development may be required.[8]

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Propafenone using a d5-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated (d5) internal standard for the quantification of propafenone (B51707) in human plasma against alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Introduction

Propafenone is a class 1C antiarrhythmic drug used to treat a variety of cardiac arrhythmias. Accurate and reliable quantification of propafenone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While various analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as propafenone-d5, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the highest degree of accuracy and precision.

This guide details the experimental protocol for a validated LC-MS/MS method for propafenone with a d5 internal standard and compares its performance characteristics with an alternative LC-MS/MS method using a d7 internal standard and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Experimental Protocols

LC-MS/MS Method with Propafenone-d5 Internal Standard

This method is adapted from the work of Seshagiri Rao J. V. L. N. et al. (2015).[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of 1% formic acid in acetonitrile (B52724) containing the internal standard (propafenone-d5).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Transfer 400 µL of the supernatant to a HybridSPE-Phospholipid cartridge.

  • Apply a positive vacuum to pass the sample through the cartridge.

  • The resulting filtrate is directly analyzed.

2. Liquid Chromatography:

  • Column: Gemini C18 (75 x 4.6 mm, 3.0 µm)

  • Mobile Phase: Isocratic mixture of 10mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with formic acid) and methanol (B129727) (20:80 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Run Time: 4.0 minutes

3. Mass Spectrometry:

  • Instrument: TSQ Vantage triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI)

  • Monitored Transitions (SRM):

    • Propafenone: m/z 342.2 → 116.1

    • Propafenone-d5: m/z 347.1 → 121.1

  • Collision Energy: 27 V for propafenone and 28 V for propafenone-d5

Performance Comparison

The following tables summarize the quantitative performance data of the LC-MS/MS method with the d5 internal standard and compare it with an alternative LC-MS/MS method using a d7 internal standard and an HPLC-UV method.

Table 1: Comparison of LC-MS/MS Methods
ParameterLC-MS/MS with Propafenone-d5 IS[1]LC-MS/MS with Propafenone-d7 IS[2]
Linearity Range 0.50 - 500 ng/mL0.499 - 1502.841 ng/mL
Correlation Coefficient (r²) > 0.99Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.499 ng/mL
Intra-day Precision (%CV) < 6.1%Not explicitly stated
Inter-day Precision (%CV) < 6.1%Not explicitly stated
Intra-day Accuracy (%) 99.5 - 108.7%Not explicitly stated
Inter-day Accuracy (%) 99.5 - 108.7%Not explicitly stated
Recovery > 80%Not explicitly stated
Table 2: Comparison with HPLC-UV Method
ParameterLC-MS/MS with Propafenone-d5 IS[1]HPLC-UV[3]
Linearity Range 0.50 - 500 ng/mL10 - 250 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL9.75 µg/mL
Run Time 4.0 minutes2.692 minutes (for the drug)
Sample Preparation Hybrid SPESimple protein precipitation
Selectivity High (mass-based detection)Lower (UV detection)
Sensitivity HighLower

Visualized Workflows and Comparisons

The following diagrams, generated using Graphviz, illustrate the experimental workflow of the LC-MS/MS method and provide a logical comparison of the different analytical approaches.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 100 µL Human Plasma precipitation Add 300 µL Acetonitrile with 1% Formic Acid & d5-IS plasma->precipitation vortex Vortex (30s) precipitation->vortex spe HybridSPE-Phospholipid Cartridge vortex->spe filtrate Collect Filtrate spe->filtrate injection Inject 20 µL filtrate->injection column Gemini C18 Column injection->column detection Mass Spectrometer (Positive ESI, SRM) column->detection data Data Acquisition & Quantification detection->data

Caption: Experimental workflow for the LC-MS/MS analysis of propafenone.

method_comparison cluster_lcmsms LC-MS/MS Methods cluster_hplcuv HPLC-UV Method d5 Propafenone-d5 IS - High Sensitivity (LLOQ: 0.5 ng/mL) - High Selectivity - Robust & Accurate d7 Propafenone-d7 IS - Similar High Sensitivity (LLOQ: ~0.5 ng/mL) - High Selectivity - Comparable Performance hplcuv HPLC-UV - Lower Sensitivity (LLOQ: 9.75 µg/mL) - Prone to Interferences - Simpler Instrumentation propafenone_analysis Propafenone Quantification Methods propafenone_analysis->d5 Superior Performance propafenone_analysis->d7 Comparable to d5 propafenone_analysis->hplcuv Alternative for Higher Concentrations

Caption: Logical comparison of analytical methods for propafenone quantification.

Conclusion

The validated LC-MS/MS method using a propafenone-d5 internal standard demonstrates excellent sensitivity, selectivity, accuracy, and precision for the quantification of propafenone in human plasma.[1] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability. While other deuterated standards like propafenone-d7 can offer comparable performance, the d5 variant has been robustly validated.[1][2]

In comparison, traditional HPLC-UV methods, while simpler and more cost-effective, lack the sensitivity and selectivity required for many bioanalytical applications, particularly those involving low drug concentrations.[3] The significantly higher LLOQ of HPLC-UV methods makes them unsuitable for detailed pharmacokinetic studies where tracking low concentrations of the drug is essential.

For researchers and drug development professionals requiring high-quality, reliable data for propafenone quantification in biological matrices, the validated LC-MS/MS method with a deuterated internal standard, such as propafenone-d5, is the recommended approach.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Depropylamino Hydroxy Propafenone-d5 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of therapeutic agents and their metabolites, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an in-depth comparison of Depropylamino Hydroxy Propafenone-d5, a stable isotope-labeled internal standard (SIL-IS), with other commonly employed internal standards in bioanalytical method validation. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip scientists with the necessary information to make informed decisions for their analytical needs.

Superior Performance of Deuterated Internal Standards

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting analytical variability.[1][2] The ideal internal standard should mimic the physicochemical properties of the analyte of interest throughout sample processing and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response.[3]

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in the field.[4] By replacing five hydrogen atoms with deuterium, this internal standard is chemically almost identical to its non-labeled counterpart but possesses a distinct mass, allowing for its differentiation by the mass spectrometer.[5] This near-perfect chemical mimicry ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, leading to more accurate and precise quantification.[3] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for SIL-IS in bioanalytical method submissions.[3]

In contrast, non-deuterated or structural analog internal standards are different chemical entities that are structurally similar to the analyte. While often more readily available and less expensive, their differing physicochemical properties can lead to variations in chromatographic retention times and extraction efficiencies.[6] This can result in inadequate compensation for matrix effects and, consequently, less reliable data.[6]

Comparative Performance Data

The following table summarizes the key performance characteristics of deuterated internal standards, exemplified by this compound, compared to non-deuterated alternatives that have been used in the analysis of propafenone (B51707) and its metabolites.

Performance ParameterThis compound (Deuterated IS)Vildagliptin (Non-Deuterated IS)[7][8]Amlodipine (Non-Deuterated IS)[9]
Co-elution with Analyte High probability of co-elution due to identical chemical structure.Different retention time from propafenone (1.273 min vs 0.972 min).[7][8]Different retention time from propafenone and its metabolites (e.g., 0.69 min for propafenone vs 0.73 min for amlodipine).[9][10]
Matrix Effect Compensation Excellent, due to identical ionization properties as the analyte.[3]Potential for differential matrix effects due to different chemical structure and retention time.Potential for differential matrix effects due to different chemical structure and retention time.
Extraction Recovery Expected to be nearly identical to the analyte. A study with Propafenone-d5 showed a mean recovery of 87.58%.May differ from the analyte.May differ from the analyte.
Precision (%CV) A study using Propafenone-d5 reported intra- and inter-day precision lower than 6.1% for propafenone.A study reported acceptable precision as per ICH guidelines.[7][8]A study reported intra- and inter-day accuracies within acceptable ranges.[9][10]
Linearity (r²) Expected to be high (≥0.99) over the calibration range.Reported as >0.995 over the concentration range of 15-600 ng/ml for propafenone.[7][8]Reported as ≥0.99 for propafenone and its metabolites over their respective linear ranges.[9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for bioanalytical methods utilizing both deuterated and non-deuterated internal standards for the analysis of propafenone.

Protocol 1: Bioanalytical Method for Propafenone using a Deuterated Internal Standard (Propafenone-d5)

This protocol is adapted from a method for the simultaneous quantification of propafenone and its active metabolite, 5-hydroxy propafenone, in human plasma.

1. Sample Preparation (Hybrid-SPE-Phospholipid Removal)

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (Propafenone-d5).

  • Add 200 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Load the entire sample onto a Hybrid-SPE-phospholipid removal plate.

  • Apply vacuum and collect the filtrate.

  • Inject an aliquot of the filtrate into the LC-MS/MS system.

2. Liquid Chromatography Conditions

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer with heated electrospray ionization (HESI) in positive ion mode.

  • Ionization Source Parameters:

    • Spray Voltage: 4.0 kV

    • Capillary Temperature: 270°C

    • Vaporizer Temperature: 350°C

    • Sheath and Auxiliary Gas: 50 and 10 units, respectively.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Propafenone: 342.2 -> 116.1

    • 5-Hydroxy propafenone: 358.3 -> 116.2

    • Propafenone-d5: 347.1 -> 121.1

Protocol 2: Bioanalytical Method for Propafenone using a Non-Deuterated Internal Standard (Vildagliptin)

This protocol is based on a method for the estimation of propafenone in rabbit plasma.[7][8]

1. Sample Preparation (Protein Precipitation)

  • To a volume of plasma, add the internal standard (Vildagliptin).

  • Precipitate proteins using an appropriate volume of acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant.

  • Inject an aliquot of the supernatant into the UPLC system.

2. Liquid Chromatography Conditions

  • Column: ACQUITY UPLC HSS C18 (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Buffer (Di-Sodium Hydrogen Phosphate) and Acetonitrile (70:30 v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 248 nm

Visualizing the Workflow and Logic

To better illustrate the processes and decisions involved in bioanalytical method development, the following diagrams are provided.

G cluster_0 Bioanalytical Method Development Workflow cluster_1 Internal Standard Selection Logic Method Development Method Development Sample Preparation Optimization Sample Preparation Optimization Method Development->Sample Preparation Optimization Chromatography & MS Tuning Chromatography & MS Tuning Sample Preparation Optimization->Chromatography & MS Tuning Method Validation Method Validation Chromatography & MS Tuning->Method Validation Analyte Properties Analyte Properties Selection of IS Selection of IS Analyte Properties->Selection of IS Deuterated IS (e.g., DHP-d5) Deuterated IS (e.g., DHP-d5) Selection of IS->Deuterated IS (e.g., DHP-d5) Ideal Choice Non-Deuterated IS Non-Deuterated IS Selection of IS->Non-Deuterated IS Alternative Minimal Method Development Issues Minimal Method Development Issues Deuterated IS (e.g., DHP-d5)->Minimal Method Development Issues Potential for Validation Challenges Potential for Validation Challenges Non-Deuterated IS->Potential for Validation Challenges

Caption: A flowchart illustrating the typical workflow for bioanalytical method development.

G IS_Choice Internal Standard Selection Is a Stable Isotope-Labeled IS Available? SIL_IS Use SIL-IS (e.g., DHP-d5) The Gold Standard IS_Choice:f1->SIL_IS Yes Analog_IS Use Structural Analog IS Requires more rigorous validation IS_Choice:f1->Analog_IS No Validation Proceed to Method Validation SIL_IS->Validation Analog_IS->Validation

Caption: A decision tree for the selection of an internal standard in bioanalysis.

Conclusion

The choice of an internal standard is a foundational element in the development of robust and reliable bioanalytical methods. While non-deuterated internal standards can be employed, the data and established scientific principles strongly support the superiority of stable isotope-labeled internal standards like this compound. Their ability to closely mimic the analyte of interest ensures more effective compensation for analytical variability, particularly matrix effects, ultimately leading to higher quality data. For researchers, scientists, and drug development professionals striving for the utmost accuracy and precision in their quantitative bioassays, the use of a deuterated internal standard is the recommended approach.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of propafenone (B51707) in biological matrices. The focus is on providing the necessary data and protocols to facilitate the cross-validation of these methods, a critical step in ensuring data consistency and reliability across different studies or laboratories. The information presented is compiled from peer-reviewed scientific literature and regulatory guidelines.

Understanding Bioanalytical Method Cross-Validation

Cross-validation is the process of comparing two or more bioanalytical methods to demonstrate their equivalence.[1][2] This is essential when data from different analytical methods or laboratories are combined in a single study or across multiple studies. The U.S. Food and Drug Administration (FDA) provides guidance on when cross-validation is necessary, such as when there are changes in the analytical method, the site of analysis, or the technology used.[1][3] The goal is to ensure that the reported concentrations are comparable, regardless of the method used.

Comparative Analysis of Propafenone Bioanalytical Methods

Several analytical techniques are employed for the quantification of propafenone and its metabolites in biological samples, primarily human plasma. The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of various published methods, providing a basis for comparison and selection.

Method Performance: LC-MS/MS Methods
ParameterMethod 1 (Pan et al.)[4]Method 2 (Rajeswari et al.)[5][6]Method 3 (Zhang et al.)[7]Method 4 (Subramanian et al.)[8]
Analyte(s) Propafenone & 5-OH PropafenonePropafenonePropafenone & 5-OH PropafenonePropafenone, 5-OH Propafenone & N-depropylpropafenone
Matrix Human PlasmaRabbit PlasmaHuman PlasmaHuman Dried Blood Spots
Linearity Range (ng/mL) 0.50-500.00 (Propafenone), 0.25-250.00 (5-OH Propafenone)15-6000.5-500 (Propafenone), 0.5-250 (5-OH Propafenone)5.11-1000 (Propafenone & 5-OH Propafenone), 0.51-100 (N-depropylpropafenone)
LOQ (ng/mL) 0.50 (Propafenone), 0.25 (5-OH Propafenone)150.55.11 (Propafenone & 5-OH Propafenone), 0.51 (N-depropylpropafenone)
Accuracy (%) 99.5–108.7 (Propafenone), 94.6–108.3 (5-OH Propafenone)Within acceptance criteriaNot explicitly stated93.5-107 (Propafenone), 96.3-107 (5-OH Propafenone), 96.5-102 (N-depropylpropafenone)
Precision (%CV) < 6.1 (Intra-day), < 14.2 (Inter-day)Within acceptance criteriaNot explicitly stated2.50-5.52 (Intra-day), 3.38-5.18 (Inter-day) for Propafenone
Recovery (%) Not explicitly statedWithin acceptance criteriaNot explicitly statedNot explicitly stated
Method Performance: HPLC Methods
ParameterMethod 1 (Afshar et al. - referenced in[4])Method 2 (Krishna et al.)[9]Method 3 (Alikhodjaeva et al.)[10]
Analyte(s) PropafenonePropafenone HClPropafenone
Matrix PlasmaBulk Drug & Pharmaceutical Dosage FormBlood
Linearity Range (µg/mL) Not explicitly stated10-5030.5-122
LOQ (µg/mL) Not explicitly stated12.04Not explicitly stated
Accuracy (%) Not explicitly statedWithin 100%Not explicitly stated
Precision (%RSD) Not explicitly stated< 2%Not explicitly stated
Recovery (%) Not explicitly statedWithin 100%Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of bioanalytical assays. Below are summaries of the experimental protocols for representative LC-MS/MS and HPLC methods.

LC-MS/MS Method Protocol (Based on Pan et al.[4] and Zhang et al.[7])

1. Sample Preparation:

  • Method: Protein precipitation.[4][7]

  • Procedure: To 200 µL of human plasma, add a precipitating agent (e.g., 4-fold methanol).[7] Vortex and centrifuge to pellet the precipitated proteins.

  • Internal Standard (IS): An appropriate internal standard should be added before precipitation.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 analytical column (e.g., Hedera ODS-2 C18).[7]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid).[7]

  • Flow Rate: Typically around 0.4 mL/min.[7]

  • Injection Volume: A small volume, such as 20 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for propafenone, its metabolites, and the internal standard are monitored for quantification.

HPLC-UV Method Protocol (Based on Krishna et al.[9])

1. Sample Preparation:

  • Method: This method was developed for bulk drug and pharmaceutical dosage forms, so a simple dissolution in a suitable solvent is typically performed. For biological matrices, a liquid-liquid extraction or solid-phase extraction would be necessary.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., Inertsil ODS-3V).[9]

  • Mobile Phase: A mixture of organic solvents and water (e.g., Acetonitrile:Methanol:Water in an 80:20 v/v ratio).[9]

  • Flow Rate: Approximately 1.2 mL/min.[9]

  • Detection Wavelength: 235 nm.[9]

  • Injection Volume: 20 µL.[9]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods.

Bioanalytical Method Cross-Validation Workflow cluster_method_A Method A (Reference Method) cluster_method_B Method B (Comparator Method) cluster_cross_val Cross-Validation A_Val Full Method Validation A_Sample Analyze Study Samples A_Val->A_Sample Select_Samples Select a Subset of Samples (e.g., low, medium, high concentrations) A_Sample->Select_Samples B_Val Full Method Validation B_Sample Analyze Same Study Samples B_Val->B_Sample B_Sample->Select_Samples Analyze_A Reanalyze Samples with Method A Select_Samples->Analyze_A Analyze_B Reanalyze Samples with Method B Select_Samples->Analyze_B Compare Compare Results Statistically (e.g., Bland-Altman plot, % difference) Analyze_A->Compare Analyze_B->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance Pass Methods are Interchangeable Acceptance->Pass Yes Fail Investigate Discrepancies Acceptance->Fail No

Caption: Workflow for bioanalytical method cross-validation.

Signaling Pathway of Propafenone Metabolism

Propafenone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2. The major metabolic pathways are 5-hydroxylation and N-dealkylation.

Propafenone Metabolism cluster_cyp Cytochrome P450 Enzymes Propafenone Propafenone CYP2D6 CYP2D6 Propafenone->CYP2D6 5-Hydroxylation CYP3A4 CYP3A4 Propafenone->CYP3A4 N-Dealkylation CYP1A2 CYP1A2 Propafenone->CYP1A2 Metabolite1 5-Hydroxypropafenone (B19502) (Active) CYP2D6->Metabolite1 Metabolite2 N-depropylpropafenone (Active) CYP3A4->Metabolite2

Caption: Major metabolic pathways of propafenone.

References

A Comparative Guide to the Bioanalysis of Propafenone Metabolites: Focus on Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the linearity and sensitivity of bioanalytical methods for the determination of propafenone (B51707) and its metabolites, with a specific focus on N-depropylpropafenone, often analyzed using its deuterated internal standard, Depropylamino Hydroxy Propafenone-d5.

Propafenone is a class Ic antiarrhythmic agent used to treat cardiac arrhythmias. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2, into active metabolites such as 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDP). The quantitative analysis of these metabolites in biological matrices is crucial for understanding the drug's disposition and potential for drug-drug interactions.

This guide summarizes key performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing a benchmark for assay performance.

Comparative Analysis of Assay Performance

The following table summarizes the linearity and sensitivity data from published LC-MS/MS methods for the analysis of N-depropylpropafenone and its parent drug, propafenone, along with its other major metabolite, 5-hydroxypropafenone. These methods typically employ a deuterated internal standard like this compound for accurate quantification.

AnalyteMethodMatrixLinearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Correlation Coefficient (R²)
N-depropylpropafenone (NDP) LC-MS/MSHuman Plasma0.1 - 25[1][2]0.1[1][2]>0.99 (not explicitly stated but implied by linearity)
Propafenone (PPF) LC-MS/MSHuman Plasma1 - 500[1][2]1.0[1][2]>0.99 (not explicitly stated but implied by linearity)
5-hydroxypropafenone (5-OHP) LC-MS/MSHuman Plasma1 - 500[1][2]1.0[1][2]>0.99 (not explicitly stated but implied by linearity)
Propafenone (PPF) LC-MS/MSHuman Plasma0.5 - 5000.5[3][4]Not explicitly stated
5-hydroxypropafenone (5-OHP) LC-MS/MSHuman Plasma0.5 - 5000.5[3][4]Not explicitly stated
Propafenone (PPF) UHPLC-MS/MSHuman Dried Blood SpotsNot specifiedNot specifiedNot specified
5-hydroxypropafenone (5-OHP) UHPLC-MS/MSHuman Dried Blood SpotsNot specifiedNot specifiedNot specified
N-depropylpropafenone (NDP) UHPLC-MS/MSHuman Dried Blood SpotsNot specifiedNot specifiedNot specified
Propafenone HCl RP-HPLCBulk Drug/Dosage Form10 - 50 µg/mL12.04 µg/mL (LOQ)0.9997[5]

Experimental Methodologies

The following sections detail typical experimental protocols for the LC-MS/MS analysis of propafenone and its metabolites in human plasma. These protocols are based on commonly employed techniques in the field and are intended to provide a general framework.

Sample Preparation: Solid-Phase Extraction (SPE)

A frequently used method for extracting propafenone and its metabolites from plasma is solid-phase extraction.

  • Plasma Sample Pre-treatment: To 200 µL of human plasma, add an internal standard solution (e.g., this compound).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C8 or C18 cartridge) with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute the analytes of interest with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C8 or C18 analytical column (e.g., ACE-5 C8, 50 x 4.6 mm) is commonly used.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1][3]

    • Flow Rate: A flow rate in the range of 0.4 - 1.0 mL/min is generally used.[3][6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[1]

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams outline a typical bioanalytical workflow and the metabolic pathway of propafenone.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection IS_Spiking Internal Standard Spiking (e.g., this compound) Plasma->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation LC Separation Elution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: A typical bioanalytical workflow for the quantification of drug metabolites in plasma.

Propafenone_Metabolism Propafenone Propafenone Enzyme1 CYP2D6 Propafenone->Enzyme1 Enzyme2 CYP3A4 & CYP1A2 Propafenone->Enzyme2 Metabolite1 5-Hydroxypropafenone (5-OHP) Metabolite2 N-Depropylpropafenone (NDP) (Depropylamino Hydroxy Propafenone) Enzyme1->Metabolite1 Enzyme2->Metabolite2

Caption: The metabolic pathway of propafenone to its major active metabolites.

Conclusion

The available literature demonstrates that LC-MS/MS methods are highly sensitive and linear for the quantification of propafenone and its major metabolites, including N-depropylpropafenone. The use of a deuterated internal standard such as this compound is critical for achieving high accuracy and precision. The choice of a specific method will depend on the required sensitivity, the biological matrix being analyzed, and the available instrumentation. The data and protocols presented in this guide can serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical assays for propafenone and its metabolites, adhering to regulatory guidelines such as those from the FDA.[7][8][9][10][11]

References

The Gold Standard: Enhancing Accuracy and Precision in Propafenone Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bioanalytical methods reveals the superior performance of deuterated internal standards for the accurate and precise quantification of the antiarrhythmic drug propafenone (B51707) in complex biological matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and methodologies that underscore the advantages of this approach.

The use of a stable isotope-labeled internal standard, particularly a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] This is due to its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing the most effective compensation for potential variabilities and matrix effects.[1][2] This guide delves into the specifics of propafenone quantification, comparing methods that employ a deuterated standard (Propafenone-d7) with those utilizing other internal standards.

Superior Performance of Deuterated Standards in Propafenone Analysis

An examination of validated bioanalytical methods demonstrates that the use of a deuterated internal standard, such as Propafenone-d7, consistently yields high accuracy and precision. These methods are essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies where reliable data is paramount.

One study employing Propafenone-d7 as the internal standard for the quantification of propafenone and its metabolite, 5-hydroxypropafenone (B19502), in human plasma reported excellent accuracy and precision.[3] The precision at the lower limit of quantification (LLOQ) of 0.499 ng/mL was 8.91%, with an accuracy of 101.2%.[3] Across a range of quality control samples, the mean precision was found to be between 2.21% and 5.0%.[3]

In another sensitive method for determining propafenone and its metabolites in human plasma and urine, the use of respective deuterated analogues as internal standards resulted in reproducibility and accuracy below 12% for each analyte over the entire concentration range.[4]

Conversely, methods using non-deuterated internal standards, while still capable of providing validated results, may introduce a greater potential for variability. For instance, a study that used carbamazepine (B1668303) as an internal standard for propafenone quantification reported intra- and inter-batch precision of less than 5% and bias and precision of less than 10%.[5] While these results are within acceptable limits, the ideal internal standard co-elutes with the analyte, a characteristic best achieved with an isotopically labeled version of the molecule.[1] Deuterated standards exhibit nearly identical chromatographic retention times and ionization responses to the analyte, ensuring robust correction for matrix effects and instrumental variability.[1][2]

Comparative Analysis of Method Performance

The following tables summarize the performance characteristics of different bioanalytical methods for propafenone quantification, highlighting the advantages of using a deuterated internal standard.

Table 1: Performance Characteristics of Propafenone Quantification Methods

Internal StandardAnalyte(s)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Reference
Propafenone-d7 Propafenone0.4998.91 (at LLOQ)101.2 (at LLOQ)[3]
5-Hydroxypropafenone0.4905.06 (at LLOQ)98.79 (at LLOQ)[3]
Deuterated Analogues Propafenone & Metabolites10 pmol/ml< 12< 12[4]
Carbamazepine Propafenone1.0< 5< 10[5]
5-Hydroxypropafenone1.0< 5< 10[5]
N-depropylpropafenone0.1< 5< 10[5]
Vildagliptin Propafenone15Not specifiedNot specified[6]
Loxapine PropafenoneNot specifiedNot specifiedNot specified[7]

Experimental Protocols: A Closer Look

The choice of internal standard is a critical component of the overall bioanalytical method. The following sections detail typical experimental workflows for propafenone quantification.

Methodology with a Deuterated Internal Standard

A common approach involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are thawed and vortexed.

  • An internal standard solution (e.g., Propafenone-d7) is added to the plasma samples (excluding blank samples).[3]

  • Proteins are precipitated using an organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is collected for analysis.

Liquid Chromatography:

  • Column: A C8 or C18 reversed-phase column is typically used. For example, a Betabasic C8 column (100 mm x 4.6 mm, 5µm).[3]

  • Mobile Phase: An isocratic or gradient mobile phase is employed. A common mobile phase is a mixture of methanol (B129727) and water (e.g., 80:20 v/v) with a small amount of formic acid (e.g., 0.1%).[3]

  • Flow Rate: A typical flow rate is 1.0 mL/minute.[3]

Mass Spectrometry:

  • Ionization: Positive ion electrospray ionization (ESI+) is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions monitored are specific for propafenone and its deuterated internal standard. For example:

    • Propafenone: 342.2 -> 116.2 m/z[3]

    • Propafenone-d7: 349.2 -> 123.2 m/z[3]

The workflow for propafenone quantification using a deuterated internal standard is illustrated below.

Propafenone Quantification with Deuterated Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Propafenone-d7 (IS) Add Propafenone-d7 (IS) Plasma Sample->Add Propafenone-d7 (IS) Protein Precipitation Protein Precipitation Add Propafenone-d7 (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Injection MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Acquisition & Processing Data Acquisition & Processing MS/MS Detection (MRM)->Data Acquisition & Processing Quantification Result Quantification Result Data Acquisition & Processing->Quantification Result

Caption: Workflow for propafenone quantification using a deuterated internal standard.

Methodology with a Non-Deuterated Internal Standard

The general workflow is similar when using a non-deuterated internal standard, such as carbamazepine. However, the key difference lies in the properties of the internal standard itself.

Sample Preparation:

  • Plasma samples are extracted using solid-phase extraction (SPE).[5]

  • The internal standard (e.g., carbamazepine) is added during the extraction process.

Liquid Chromatography:

Mass Spectrometry:

  • Ionization: Positive ion turboion spray.[5]

  • Detection: MRM is used to monitor the transitions for propafenone and the non-deuterated internal standard.

    • Propafenone: 342.30 -> 116.20 m/z[5]

    • Carbamazepine: 237.20 -> 194.10 m/z[5]

The logical relationship comparing the two approaches is visualized below.

Comparison of Internal Standards cluster_deuterated Deuterated Internal Standard (e.g., Propafenone-d7) cluster_non_deuterated Non-Deuterated Internal Standard (e.g., Carbamazepine) D_IS Chemically Identical to Analyte D_CoElution Co-elutes with Analyte D_IS->D_CoElution D_Matrix Compensates for Matrix Effects & Ion Suppression D_CoElution->D_Matrix D_Accuracy High Accuracy & Precision D_Matrix->D_Accuracy ND_IS Chemically Different from Analyte ND_Elution Different Retention Time ND_IS->ND_Elution ND_Matrix Less Effective Compensation for Matrix Effects ND_Elution->ND_Matrix ND_Accuracy Acceptable Accuracy & Precision ND_Matrix->ND_Accuracy Propafenone Quantification Propafenone Quantification Propafenone Quantification->D_IS Propafenone Quantification->ND_IS

Caption: Logical comparison of deuterated vs. non-deuterated internal standards.

Conclusion

For the quantification of propafenone in biological matrices, the use of a deuterated internal standard offers significant advantages in terms of accuracy and precision. By closely mimicking the behavior of the analyte, deuterated standards provide a more reliable correction for analytical variability, leading to more robust and trustworthy data. While methods employing non-deuterated internal standards can be validated and are fit for purpose in some applications, the evidence strongly supports the use of deuterated standards as the superior choice for demanding bioanalytical studies that require the highest level of data quality.

References

A Comparative Guide to the Electrophysiological Effects of Propafenone and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Propafenone (B51707), a Class 1C antiarrhythmic agent, is a cornerstone in the management of atrial and ventricular arrhythmias.[1][2] Its therapeutic and potential proarrhythmic effects are not solely attributable to the parent compound. Following administration, propafenone undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2D6, leading to the formation of two major active metabolites: 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDPP).[3] These metabolites accumulate in plasma, sometimes reaching concentrations comparable to that of propafenone itself, and contribute significantly to the drug's overall electrophysiological profile.[4] This guide provides a detailed comparison of the electrophysiological effects of propafenone and its principal metabolites, supported by experimental data, to aid researchers and drug development professionals in understanding their complex pharmacology.

Comparative Electrophysiological Data

The following tables summarize the quantitative effects of propafenone, 5-OHP, and NDPP on various cardiac ion channels and action potential parameters.

Table 1: Comparative Effects on Cardiac Sodium Channels (INa)

CompoundPreparationEffectPotency/Observations
Propafenone Canine Purkinje fibersUse-dependent reduction of VmaxSignificant effect at 0.1 µM[4]
Guinea pig ventricular muscleDepression of VmaxEffect observed at the highest concentrations tested[5]
5-Hydroxypropafenone (5-OHP) Canine Purkinje fibersUse-dependent reduction of VmaxSimilar potency to propafenone, significant effect at 0.1 µM[4]
Guinea pig ventricular muscleDepression of VmaxSimilar effect to propafenone at the highest concentrations[5]
N-Depropylpropafenone (NDPP) Canine Purkinje fibersUse-dependent reduction of VmaxLess potent than propafenone and 5-OHP[4][6]
Guinea pig ventricular muscleDepression of VmaxSlightly less potent than propafenone and 5-OHP[5]

Table 2: Comparative Effects on Cardiac Potassium Channels

ChannelCompoundPreparationIC50 / KDKey Observations
hERG (IKr) CHO cells expressing hERGPropafenone: 0.6 µM 5-OHP: 0.9 µMBoth compounds block hERG channels to a similar extent, predominantly by binding to the open state of the channel.[7][8][9][10]
IKr Rabbit ventricular myocytesPropafenone: 0.80 µM 5-OHP: 1.88 µM NDPP: 5.78 µMAll three compounds potently inhibit IKr, with propafenone being the most potent.[11]
Ito Rabbit ventricular myocytesPropafenone: 7.27 µM 5-OHP: 40.29 µM NDPP: 44.26 µMPropafenone demonstrates a preferential block of IKr over Ito.[11]
hKv1.5 (IKur) Ltk- cells expressing hKv1.5Propafenone: KD = 4.4 µM 5-OHP: KD = 9.2 µMBoth compounds block hKv1.5 channels in a concentration-, voltage-, time-, and use-dependent manner.[12]

Table 3: Comparative Effects on Action Potential Parameters

ParameterCompoundPreparationEffect
Action Potential Duration (APD) Canine Purkinje fibersPropafenone: Shortened APD at 50% repolarization, no change at 90%.[4] 5-OHP: Shortened APD at 50% repolarization, no change at 90%.[4] NDPP: Similar effects to propafenone and 5-OHP but less active.[4]
Action Potential Amplitude Canine Purkinje fibersAll compounds: Reduced amplitude at concentrations from 1x10-8 to 1x10-5 M.[6]
Effective Refractory Period (ERP) Guinea pig ventricular muscle5-OHP: Altered only at the highest concentration.[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the key experimental protocols cited in the comparative data.

Electrophysiological Recordings in Isolated Cardiac Preparations
  • Tissue Preparation: Studies on canine Purkinje fibers and guinea pig papillary muscles involved the dissection of these tissues from the heart. The preparations were then placed in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a mixture of oxygen and carbon dioxide to maintain physiological pH and oxygenation. The temperature of the bath was maintained at 37°C.

  • Action Potential Recording: Intracellular action potentials were recorded using glass microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) and connected to a high-input impedance amplifier. The tissues were stimulated at various cycle lengths to assess the rate-dependent effects of the compounds.

  • Parameters Measured: The key parameters analyzed from the action potential recordings included the maximum upstroke velocity (Vmax), action potential amplitude, action potential duration at 50% and 90% repolarization (APD50 and APD90), and the effective refractory period (ERP).

Whole-Cell Patch-Clamp Technique
  • Cell Preparation: For studies on specific ion channels, cell lines such as Chinese Hamster Ovary (CHO) cells or Ltk- cells were stably transfected with the gene encoding the human cardiac channel of interest (e.g., hERG for IKr, hKv1.5 for IKur). Alternatively, primary cardiac myocytes were isolated from animal hearts (e.g., rabbit ventricular myocytes).

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was employed to record ionic currents. This technique allows for the control of the cell's membrane potential and the measurement of the currents flowing across the cell membrane. Borosilicate glass pipettes with a low resistance were used as the recording electrodes. The pipette solution contained a specific ionic composition to isolate the current of interest, and the external solution mimicked the extracellular environment.

  • Voltage Protocols: Specific voltage-clamp protocols were applied to elicit the desired ionic currents and to study the voltage- and time-dependent effects of the drugs. For example, to study the block of hERG channels, cells were held at a negative holding potential, depolarized to a range of positive potentials to activate the channels, and then repolarized to a negative potential to record the tail current.

  • Data Analysis: The recorded currents were analyzed to determine the extent of channel block by the compounds. The concentration-response relationship was often fitted to a Hill equation to calculate the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the current.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of propafenone and its metabolites and a typical experimental workflow for assessing their electrophysiological effects.

cluster_0 Propafenone and Metabolites' Mechanism of Action Propafenone Propafenone Cardiac_Ion_Channels Cardiac Ion Channels (Na+, K+) Propafenone->Cardiac_Ion_Channels Block 5-OHP 5-OHP 5-OHP->Cardiac_Ion_Channels Block NDPP NDPP NDPP->Cardiac_Ion_Channels Block Altered_AP Altered Action Potential (Reduced Vmax, Altered Duration) Cardiac_Ion_Channels->Altered_AP Antiarrhythmic_Effect Antiarrhythmic Effect Altered_AP->Antiarrhythmic_Effect

Caption: Mechanism of action for propafenone and its metabolites.

cluster_1 Experimental Workflow for Electrophysiological Assessment Cell_Prep Cell/Tissue Preparation (e.g., Isolated Myocytes, Transfected Cells) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Prep->Patch_Clamp Drug_App Application of Propafenone or Metabolites Patch_Clamp->Drug_App Data_Acq Data Acquisition (Ionic Currents, Action Potentials) Drug_App->Data_Acq Data_Analysis Data Analysis (IC50, Vmax, APD) Data_Acq->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for assessing electrophysiological effects.

References

A Comparative Guide to the Lower Limit of Quantification for Propafenone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of propafenone (B51707) and its active metabolites, 5-hydroxypropafenone (B19502) (5-OHP) and N-despropylpropafenone (NDPP), is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The lower limit of quantification (LLOQ) is a critical performance characteristic of bioanalytical methods, defining the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This guide provides a comparative overview of LLOQ values achieved by various analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and includes a detailed experimental protocol for a sensitive quantification assay.

Comparative LLOQ Data

The following table summarizes the LLOQ values for propafenone and its major metabolites reported in various studies. The data highlights the superior sensitivity of LC-MS/MS methods over traditional HPLC-UV methods.

AnalyteLLOQ (ng/mL)Analytical MethodBiological MatrixSample PreparationReference
Propafenone0.200LC-MS/MSPlasma---[1]
5-Hydroxypropafenone0.202LC-MS/MSPlasma---[1]
Propafenone0.25LC-MS/MSPlasmaHybrid SPE[2]
5-Hydroxypropafenone0.5LC-MS/MSPlasmaHybrid SPE[2]
N-Depropylpropafenone0.1LC-MS/MSPlasmaSolid-Phase Extraction[3]
Propafenone0.499LC-MS/MSHuman PlasmaLiquid-Liquid Extraction[4]
5-Hydroxypropafenone0.496LC-MS/MSHuman PlasmaLiquid-Liquid Extraction[4]
Propafenone0.5LC-MS/MSHuman PlasmaProtein Precipitation[5]
5-Hydroxypropafenone0.5LC-MS/MSHuman PlasmaProtein Precipitation[5]
Propafenone1.0LC-MS/MSHuman K2EDTA PlasmaSolid-Phase Extraction[3]
5-Hydroxypropafenone1.0LC-MS/MSHuman K2EDTA PlasmaSolid-Phase Extraction[3]
N-Depropylpropafenone0.51UHPLC-MS/MSHuman Dried Blood SpotSolid-Liquid Extraction[6][7]
Propafenone5.11UHPLC-MS/MSHuman Dried Blood SpotSolid-Liquid Extraction[6][7]
5-Hydroxypropafenone5.11UHPLC-MS/MSHuman Dried Blood SpotSolid-Liquid Extraction[6][7]
Propafenone10HPLC-UVHuman SerumProtein Precipitation[8]
5-Hydroxypropafenone10HPLC-UVHuman SerumProtein Precipitation[8]
N-Depropylpropafenone10HPLC-UVHuman SerumProtein Precipitation[8]
R- and S-propafenone10HPLCHuman PlasmaLiquid-Liquid Extraction[9]
R,S-5-hydroxypropafenone20HPLCHuman PlasmaLiquid-Liquid Extraction[9]
Propafenone enantiomers20LC-MSHuman PlasmaLiquid-Liquid Extraction[10]
5-Hydroxypropafenone enantiomers20LC-MSHuman PlasmaLiquid-Liquid Extraction[10]

Detailed Experimental Protocol: LC-MS/MS Quantification

This section details a representative LC-MS/MS method for the simultaneous quantification of propafenone and its metabolites in human plasma, adapted from validated methodologies.[3][4]

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 200 µL of human plasma, add internal standard solution.

  • Pre-treatment: Add 200 µL of 2% v/v ortho-phosphoric acid, vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a Strata-X 33 µm polymeric sorbent cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of Milli-Q water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of Milli-Q water, followed by 1.0 mL of 10% v/v methanol in water.

  • Elution: Elute the analytes with 1.0 mL of mobile phase.

  • Injection: Inject the eluate into the LC-MS/MS system.

2. Liquid Chromatography

  • LC System: A Shimadzu HPLC system or equivalent.[4]

  • Column: ACE-5 C8 (50 × 4.6 mm) or equivalent.[3]

  • Mobile Phase: A gradient mobile phase consisting of ammonium (B1175870) acetate (B1210297) with 0.01% TFA in purified water (Solvent A) and acetonitrile (B52724) (Solvent B).[3]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Mass Spectrometer: AB SCIEX API 5500 LC-MS/MS or equivalent.[4]

  • Ionization Mode: Positive ion electrospray ionization (ESI).[3]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: [3][4]

    • Propafenone: m/z 342.30 → 116.20

    • 5-Hydroxypropafenone: m/z 358.30 → 116.20

    • N-Depropylpropafenone: m/z 300.30 → 74.20

    • Internal Standard (e.g., Propafenone-d7): m/z 349.2 → 123.2

4. Quantification

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of propafenone and its metabolites.

Propafenone Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Pretreat Pre-treatment (e.g., Acidification) Spike->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Eluate Analyte Eluate SPE->Eluate LC LC Separation (C8 Column) Eluate->LC MSMS MS/MS Detection (ESI+, MRM) LC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Analyte/IS Area Ratio Integration->Ratio Calibration Calibration Curve (Linear Regression) Ratio->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Bioanalytical workflow for propafenone quantification.

References

Safety Operating Guide

Proper Disposal of Depropylamino Hydroxy Propafenone-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Depropylamino Hydroxy Propafenone-d5, a stable isotope-labeled metabolite of Propafenone used in research and development. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Hazardous Waste Determination

The first crucial step in proper disposal is to determine if the waste is hazardous. Based on the toxicity data of its parent compound, This compound should be treated as a hazardous waste . This proactive classification ensures the highest level of safety and compliance.

Key takeaway for researchers: In the absence of specific data, always treat novel or uncharacterized research chemicals as hazardous waste.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes the key identifiers for this compound.

PropertyValue
Appearance Pale Yellow Oil
Storage 2-8°C Refrigerator or -20°C
Intended Use For research use only

Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of this compound.

cluster_0 Disposal Protocol for this compound A Step 1: Segregation Isolate from non-hazardous waste. B Step 2: Containment Use a designated, sealed, and compatible waste container. A->B Properly contain C Step 3: Labeling Clearly label with 'Hazardous Waste' and the chemical name. B->C Accurately label D Step 4: Storage Store in a designated satellite accumulation area. C->D Store safely E Step 5: Professional Disposal Arrange for pickup by a certified hazardous waste disposal company. D->E Schedule disposal

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the proper disposal of this compound in a laboratory setting.

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous materials such as regular trash or sharps.

  • Keep it separate from other chemical waste streams unless you can confirm their compatibility.

2. Waste Containment:

  • Use a dedicated, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) or glass bottle with a secure screw cap).

  • The container should be in good condition, with no cracks or leaks.

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".

  • Include the full chemical name: "This compound ".

  • Indicate the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.

4. Storage:

  • Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure secondary containment (e.g., a larger, chemically resistant tray or bin) is used to capture any potential leaks.

5. Professional Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly:

  • Triple rinse the empty container with a suitable solvent (e.g., methanol (B129727) or acetone).

  • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

  • After triple rinsing, deface or remove the original label.

  • The rinsed and defaced container can then typically be disposed of as non-hazardous solid waste. However, confirm this with your institution's EHS guidelines.

Regulatory Considerations for Deuterated Compounds

This compound is a stable isotope-labeled compound and is not radioactive . Therefore, no special procedures for radioactive waste are required. The disposal of stable isotope-labeled compounds is governed by the hazardous properties of the molecule itself, not the isotopic label. While the export of deuterium (B1214612) and its compounds is regulated for non-nuclear end uses, these regulations do not impact laboratory-scale waste disposal procedures.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling Depropylamino Hydroxy Propafenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Depropylamino Hydroxy Propafenone-d5. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentStandard
Hand Protection Chemical-resistant, powder-free gloves (nitrile or neoprene preferred).[1] Double gloving is recommended when compounding, administering, or disposing of the compound.ASTM D6978 (or successor)[1]
Eye and Face Protection Safety glasses with side shields. For tasks with a risk of splashes or aerosol generation, use safety goggles and a face shield, or a full face-piece respirator.[1]
Skin and Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For hazardous compounding, a polyethylene-coated polypropylene (B1209903) or other laminate material gown is recommended.[1]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If dust or aerosols are generated, or if ventilation is insufficient, a NIOSH-approved respirator is necessary.[2]
Additional Protection Disposable head, hair, and shoe covers should be worn, especially in compounding environments.[1]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure safety showers and eyewash stations are readily accessible.

  • Restrict access to the handling area to authorized personnel only.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in Table 1 before handling the compound.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly before and after handling the compound.[3]

3. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain and clean up the spill using an absorbent material.

  • Collect the spilled material and any contaminated absorbent into a sealed, properly labeled container for disposal.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Method
Unused or Expired Compound Do not dispose of down the drain or in regular trash.[4] Return to the manufacturer if possible, or dispose of through a licensed hazardous waste disposal company.[4] The primary method for destruction to render it non-retrievable is incineration.[5]
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gowns) Dispose of as hazardous waste in a sealed container immediately after use.[6]

It is imperative to adhere to all applicable federal, state, and local regulations for pharmaceutical waste disposal.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting, from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive Compound store Store at -20°C receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment waste Collect Waste experiment->waste dispose Dispose via Licensed Contractor waste->dispose

References

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